molecular formula C11H11FO4 B2717197 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid CAS No. 948840-09-3

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

Katalognummer: B2717197
CAS-Nummer: 948840-09-3
Molekulargewicht: 226.203
InChI-Schlüssel: OTUNGZDTFAZHPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is a useful research compound. Its molecular formula is C11H11FO4 and its molecular weight is 226.203. The purity is usually 95%.
BenchChem offers high-quality 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(2-fluoro-4-methoxycarbonylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUNGZDTFAZHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is a substituted phenylpropanoic acid derivative. Phenylpropanoic acids are a class of organic compounds that are widely utilized in the pharmaceutical industry, cosmetics, and as food additives[1]. The specific substitutions on the phenyl ring of the target molecule—a fluorine atom and a methoxycarbonyl group—are expected to significantly influence its chemical and physical properties, as well as its potential biological activity. This guide provides a comprehensive overview of the chemical structure, predicted properties, a proposed synthetic route, and potential applications of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, drawing upon data from structurally similar compounds.

Chemical Structure and Identification

The fundamental structure of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid consists of a propanoic acid moiety attached to a phenyl ring at position 3. The phenyl ring is substituted with a fluorine atom at position 2 and a methoxycarbonyl group at position 4.

Molecular Formula: C₁₁H₁₁FO₄

Molecular Weight: 226.20 g/mol

IUPAC Name: 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

Chemical Structure:

Caption: 2D Chemical Structure of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

Physicochemical Properties (Predicted)

Direct experimental data for 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is not widely available. The following properties are predicted based on the known properties of structurally similar molecules.

PropertyPredicted ValueBasis for Prediction and Remarks
Melting Point 100-120 °CSimilar substituted phenylpropanoic acids, such as 3-[4-(Methoxycarbonyl)phenyl]propanoic acid, have a melting point of 113-115 °C[2]. The presence of the fluorine atom might slightly alter the crystal packing and thus the melting point.
Boiling Point >350 °CThe boiling point is expected to be high due to the presence of the carboxylic acid group, which can form hydrogen bonds. For comparison, 3-[4-(Methoxycarbonyl)phenyl]propanoic acid has a predicted boiling point of 360.5±25.0 °C[2].
Solubility Soluble in methanol, DMSO, and other organic solvents.The carboxylic acid and ester functional groups suggest solubility in polar organic solvents. Solubility in water is expected to be low.
pKa ~4.5The pKa of the carboxylic acid is expected to be in the typical range for benzoic acid derivatives. The electron-withdrawing fluorine atom may slightly decrease the pKa.
logP ~2.0The presence of the ester and fluorine will increase lipophilicity compared to the unsubstituted phenylpropanoic acid. 3-[2-(Methoxycarbonyl)phenyl]propanoic acid has a calculated XLogP3 of 2.1[3].

Proposed Synthetic Pathway

A plausible synthetic route to 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid could involve a Heck reaction or a Suzuki coupling followed by reduction and hydrolysis. A potential pathway starting from 2-fluoro-4-iodobenzoic acid is outlined below.

Synthesis_Workflow start 2-Fluoro-4-iodobenzoic acid esterification Esterification (MeOH, H+) start->esterification intermediate1 Methyl 2-fluoro-4-iodobenzoate esterification->intermediate1 heck_reaction Heck Reaction (Ethyl acrylate, Pd catalyst, Base) intermediate1->heck_reaction intermediate2 Methyl 4-(2-(ethoxycarbonyl)vinyl)-2-fluorobenzoate heck_reaction->intermediate2 reduction Reduction (H2, Pd/C) intermediate2->reduction intermediate3 Methyl 4-(2-(ethoxycarbonyl)ethyl)-2-fluorobenzoate reduction->intermediate3 hydrolysis Selective Hydrolysis (LiOH) intermediate3->hydrolysis product 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid hydrolysis->product

Caption: Proposed synthetic workflow for 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid.

Experimental Protocol:

  • Esterification: 2-Fluoro-4-iodobenzoic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to yield methyl 2-fluoro-4-iodobenzoate.

  • Heck Reaction: The resulting methyl 2-fluoro-4-iodobenzoate is coupled with ethyl acrylate using a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to form methyl 4-(2-(ethoxycarbonyl)vinyl)-2-fluorobenzoate.

  • Reduction: The double bond in the acrylate moiety is reduced via catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst) to give methyl 4-(2-(ethoxycarbonyl)ethyl)-2-fluorobenzoate.

  • Selective Hydrolysis: The ethyl ester is selectively hydrolyzed using a mild base such as lithium hydroxide (LiOH) to afford the final product, 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid.

Potential Applications and Biological Relevance

While no specific applications for 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid have been documented, its structural motifs are present in various biologically active molecules.

  • Anti-inflammatory Agents: Many phenylpropanoic acid derivatives, such as ibuprofen and naproxen, are well-known non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The fluorine substitution can sometimes enhance the potency and pharmacokinetic properties of drug candidates.

  • Anticancer Agents: Fluorinated aromatic compounds are prevalent in oncology drug development. For example, derivatives of 3-((2,4-difluorophenyl)amino)propanoic acid have been investigated as potential antiproliferative agents targeting growth factor receptors[4][5].

  • Metabolic Disease Research: Certain benzoic acid derivatives have been explored as treatments for metabolic disorders[6]. The propanoic acid side chain and the specific substitution pattern of the target molecule could lead to novel interactions with metabolic enzymes or receptors.

  • Chemical Synthesis Intermediate: This compound could serve as a valuable building block in the synthesis of more complex molecules, leveraging the reactivity of the carboxylic acid and the potential for further modification of the aromatic ring.

Analytical Characterization

Should 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid be synthesized, the following analytical techniques would be crucial for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the methyl protons of the ester. The coupling patterns of the aromatic protons would be indicative of the 2,4-disubstitution pattern.

    • ¹³C NMR would provide signals for all unique carbon atoms in the molecule.

    • ¹⁹F NMR would show a singlet corresponding to the single fluorine atom on the aromatic ring.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid would be expected around 2500-3300 cm⁻¹.

    • Two distinct C=O stretching bands would be observed for the carboxylic acid and the ester, typically in the range of 1680-1750 cm⁻¹.

    • C-F stretching vibrations would appear in the region of 1000-1400 cm⁻¹.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

    • The fragmentation pattern observed in the mass spectrum would provide further structural information.

Conclusion

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid represents a potentially valuable compound for research and development in medicinal chemistry and materials science. While direct experimental data is scarce, its structure suggests a range of interesting physicochemical properties and potential biological activities. The proposed synthetic pathway offers a viable route to its preparation, which would enable further investigation into its properties and applications. The analytical methods outlined provide a robust framework for the structural confirmation and purity assessment of this novel compound.

References

  • PubChem. (2012). 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methyl propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2006). 3-[2-(Methoxycarbonyl)phenyl]propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. 2-(3-fluoro-4-methoxyphenyl)propanoic acid — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. 3-[4-(METHOXYCARBONYL)PHENYL]-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOIC ACID — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • NextSDS. 3-[2-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPIONIC ACID — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • PMC. Crystallographic and spectroscopic characterization of racemic Mosher's Acid. Retrieved from [Link]

  • Google Patents. US3755427A - 2-(mono-and difluoro-4-biphenyl)propionic acids.
  • NIST. 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative. Retrieved from [Link]

  • Pharmaffiliates. 2-((3-Fluoro-4-(methoxycarbonyl)phenyl)amino)-2-methylpropanoic acid. Retrieved from [Link]

  • PubChemLite. Fmoc-(r)-3-amino-3-(2-fluoro-phenyl)propionic acid. Retrieved from [Link]

Sources

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid exact mass and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Physicochemical Properties and Analytical Characterization of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is a substituted aromatic carboxylic acid. Its structural complexity, featuring a fluorine atom and a methyl ester on the phenyl ring, makes it a molecule of interest in medicinal chemistry and materials science. Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. The presence of both a carboxylic acid and a methyl ester group offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. This guide provides an in-depth analysis of its fundamental physicochemical properties, namely its exact mass and molecular weight, and outlines a comprehensive analytical workflow for its characterization.

Physicochemical Properties: Exact Mass and Molecular Weight

The precise determination of a molecule's mass is fundamental to its identification and characterization. It is crucial to distinguish between two key, yet often confused, terms: molecular weight (or average molecular mass) and exact mass (or monoisotopic mass).

  • Molecular Weight is the weighted average of the masses of all the naturally occurring isotopes of the atoms in a molecule. It is calculated using the standard atomic weights of the elements.

  • Exact Mass is the mass of a molecule calculated from the masses of the most abundant isotope of each element. This is the value that is determined by high-resolution mass spectrometry.

The chemical structure of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid allows for the determination of its molecular formula as C₁₁H₁₁FO₄ . Based on this formula, the molecular weight and exact mass can be calculated.

ParameterValue
Molecular Formula C₁₁H₁₁FO₄
Molecular Weight ( g/mol ) 226.20
Exact Mass (Da) 226.0641

These values are critical for the unequivocal identification of the compound in analytical experiments, particularly when using mass spectrometry.

Analytical Characterization Workflow

A multi-technique approach is essential for the comprehensive characterization of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, ensuring confirmation of its identity, purity, and structure.

Caption: A representative analytical workflow for the characterization of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid.

Experimental Protocols

Mass Spectrometry for Exact Mass Determination

Objective: To confirm the elemental composition of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid by determining its exact mass using high-resolution mass spectrometry (HRMS).

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Separation (Optional but Recommended):

    • Column: A C18 reversed-phase column is typically suitable for this type of molecule.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a good starting point. The gradient can be optimized to ensure good peak shape and separation from any impurities.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray ionization (ESI) is a common and effective technique for this class of compounds. Both positive and negative ion modes should be evaluated. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 225.0563. In positive ion mode, adducts such as the protonated molecule [M+H]⁺ at m/z 227.0719 or the sodium adduct [M+Na]⁺ at m/z 249.0538 may be observed.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is required to achieve the mass accuracy needed to confirm the elemental composition.

    • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).

Data Analysis and Interpretation:

The acquired high-resolution mass spectrum will provide the exact mass of the detected ions. The measured exact mass should be compared to the theoretical exact mass calculated for the expected ions (e.g., [M-H]⁻ or [M+H]⁺). A mass accuracy of less than 5 ppm is generally considered confirmation of the elemental composition. The characteristic fragmentation pattern of fluorinated aromatic compounds can also be studied using tandem mass spectrometry (MS/MS) to provide further structural confirmation.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid by identifying the connectivity of atoms within the molecule.

Methodology: ¹H, ¹³C, and ¹⁹F NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

  • ¹H NMR Spectroscopy: This will reveal the number of different types of protons and their neighboring environments. The spectrum is expected to show signals for the aromatic protons, the two methylene groups of the propanoic acid chain, and the methyl group of the ester. The coupling patterns and chemical shifts will be indicative of their relative positions.

  • ¹³C NMR Spectroscopy: This spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the acid and ester, the aromatic carbons, the methylene carbons, and the methyl carbon.

  • ¹⁹F NMR Spectroscopy: This is a crucial experiment for fluorinated compounds. It will show a signal for the single fluorine atom, and its chemical shift will be characteristic of its position on the aromatic ring. Coupling between the fluorine and adjacent protons (³JHF) and carbons (JCF) can provide further structural confirmation.

Data Analysis and Interpretation:

The chemical shifts, integration values (for ¹H NMR), and coupling constants from the various NMR spectra are used to piece together the molecular structure. The data should be consistent with the proposed structure of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid.

Conclusion

The accurate determination of the exact mass and molecular weight of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is a prerequisite for its use in research and development. A combination of high-resolution mass spectrometry and multinuclear NMR spectroscopy provides a robust analytical framework for the unequivocal confirmation of its identity and structure. The methodologies outlined in this guide serve as a comprehensive resource for scientists and researchers working with this and similar small molecules.

References

  • O'Connor, C. J., et al. (1987). Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. IV. 13C N.M.R. Spectra of para-Substituted Phenols, Phenylureas and Phenyl Propionates. Australian Journal of Chemistry, 40. [Link]

  • PubChemLite. (n.d.). 3-(3-fluoro-4-methoxybenzoyl)propionic acid (C11H11FO4). [Link]

  • PubChem. (n.d.). (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid. [Link]

  • Adamson, S., et al. (2024). Mass Spectrometry Study of the Reaction of Fluorine Atoms with Benzene. ResearchGate. [Link]

  • Pearson. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here. [Link]

  • PubMed. (2019). Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones. [Link]

  • SpectraBase. (n.d.). 3-Phenylpropionic acid. [Link]

  • PubChem. (n.d.). 3-[2-(Methoxycarbonyl)phenyl]propanoic acid. [Link]

  • PMC. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. [Link]

  • Mohler, F. L., et al. (n.d.). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]

Sources

Comprehensive NMR Spectral Analysis of 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic Acid: A Predictive Framework and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, fluorinated aromatic building blocks are indispensable for modulating the lipophilicity, metabolic stability, and target binding affinity of active pharmaceutical ingredients (APIs). The compound 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (CAS 948840-09-3) serves as a critical intermediate in the synthesis of complex therapeutics.

Authenticating the structural integrity of this molecule relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the presence of the 19F nucleus introduces significant spectral complexity due to extensive spin-spin coupling networks with both 1H and 13C nuclei[1]. As a Senior Application Scientist, I have designed this whitepaper to provide a highly detailed, self-validating framework for the 1H and 13C NMR spectral analysis of this compound. By combining empirical additivity rules with rigorous sample preparation protocols, this guide establishes a definitive methodology for structural elucidation.

Structural Analysis & The Causality of Chemical Shifts

Understanding the NMR spectrum of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid requires deconstructing the molecule into three distinct electronic domains:

  • The Fluorinated Aromatic Core (1,2,4-trisubstituted benzene): Fluorine is highly electronegative, withdrawing electron density via the σ -bond framework (inductive deshielding), yet it also donates electron density into the aromatic ring via its lone pairs ( π -resonance shielding). This dual nature dictates the chemical shifts of the ortho and para carbons. Furthermore, the 19F nucleus (spin ½, 100% natural abundance) couples extensively with nearby protons and carbons[1].

  • The Methoxycarbonyl Group (-COOCH 3​ ): Positioned para to the propanoic acid chain, this ester group is strongly electron-withdrawing, deshielding the adjacent aromatic protons (H-3 and H-5).

  • The Propanoic Acid Chain (-CH 2​ CH 2​ COOH): This aliphatic chain provides a classic A2​X2​ (or A2​M2​ ) spin system, terminating in a highly deshielded carboxylic acid proton.

Quantitative Spectral Data: Predictive Framework

Because empirical spectra for proprietary or highly specific intermediates can vary based on solvent conditions, the following tables provide a rigorous predictive framework based on established chemical shift additivity rules and known J -coupling constants for fluorinated aromatics.

Table 1: Predicted 1H NMR Data (400 MHz, CDCl 3​ )

Internal Validation: The integration must total exactly 11 protons. The J -coupling symmetry between H-5 and H-6 ( 3JHH​=8.0 Hz) serves as a self-validating check for the aromatic spin system.

PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling Constants (Hz)Causality / Assignment
COOH 12.20Broad singlet (br s)1HN/AHighly deshielded due to hydrogen bonding and oxygen electronegativity.
H-5 7.75Doublet of doublets (dd)1H 3JHH​≈8.0 , 4JHH​≈1.5 Deshielded by the ortho-ester group.
H-3 7.60Doublet of doublets (dd)1H 3JHF​≈9.5 , 4JHH​≈1.5 Deshielded by ester; exhibits large ortho-fluorine coupling[1].
H-6 7.35Pseudo-triplet (t)*1H 3JHH​≈8.0 , 4JHF​≈7.5 Overlapping ortho-proton and meta-fluorine couplings create a pseudo-triplet.
OCH 3​ 3.90Singlet (s)3HN/ADeshielded by the adjacent ester oxygen.
CH 2​ (benzylic) 2.95Triplet (t)2H 3JHH​≈7.5 Deshielded by the adjacent aromatic ring.
CH 2​ ( α to acid) 2.65Triplet (t)2H 3JHH​≈7.5 Deshielded by the adjacent carbonyl group.

*Note: If the 1H−19F coupling obscures the 1H−1H splitting, advanced pure shift techniques like PSYCHE can be employed to decouple the 19F nucleus and simplify the multiplet into a standard doublet[2].

Table 2: Predicted 13C NMR Data (100 MHz, CDCl 3​ )

Internal Validation: The 13C spectrum must display 11 distinct carbon environments. The magnitude of the carbon-fluorine coupling ( JCF​ ) decays exponentially with distance, validating the positional assignment of the aromatic carbons.

PositionChemical Shift ( δ , ppm)Multiplicity JCF​ Coupling (Hz)Causality / Assignment
C=O (acid) 173.0Singlet (s)N/ACarboxylic acid carbonyl.
C=O (ester) 166.0Singlet (s)N/AEster carbonyl.
C-2 (C-F) 160.0Doublet (d) 1JCF​≈245.0 Direct C-F orbital overlap results in massive splitting[1].
C-1 (C-alkyl) 132.0Doublet (d) 2JCF​≈15.0 Ortho to fluorine.
C-6 131.0Doublet (d) 3JCF​≈5.0 Meta to fluorine.
C-4 (C-ester) 130.0Doublet (d) 3JCF​≈8.0 Meta to fluorine.
C-5 125.0Doublet (d) 4JCF​≈3.0 Para to fluorine.
C-3 115.0Doublet (d) 2JCF​≈23.0 Ortho to fluorine; shielded by F resonance effect.
OCH 3​ 52.0Singlet (s)N/AMethoxy carbon.
CH 2​ ( α to acid) 34.0Singlet (s)N/AAliphatic chain.
CH 2​ (benzylic) 27.0Doublet (d) 3JCF​≈2.0 Long-range coupling through the benzylic position.

Experimental Protocol: Self-Validating NMR Acquisition

To achieve the high-resolution spectra required to observe fine 4JCF​ and 4JHF​ couplings, the sample preparation must be flawless. The following protocol is designed as a self-validating system where each step prevents a specific mode of spectral degradation.

Step-by-Step Methodology
  • Sample Mass Optimization:

    • For 1H NMR, weigh exactly 10–15 mg of the compound.

    • For 13C NMR, weigh 50–75 mg. Causality: 13C has a low natural abundance (~1.1%) and a low gyromagnetic ratio, requiring a higher concentration to achieve a satisfactory signal-to-noise ratio without requiring impractically long acquisition times[3].

  • Solvent Selection & Volume:

    • Dissolve the sample in exactly 0.6 mL of Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: The recommended sample height for standard 5 mm NMR tubes is 40–50 mm (approx. 600 µL). Using significantly more or less solvent places the liquid-air interface within the active volume of the receiver coil, creating severe magnetic susceptibility gradients that degrade resolution and make shimming impossible[4].

  • Filtration (Critical Step):

    • Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality (Precision grade) 5 mm NMR tube.

    • Causality: Solid particles distort magnetic field homogeneity because the magnetic susceptibility of a particle differs from that of the solution. This causes localized field distortions around every particle, leading to broad lines that cannot be corrected by the spectrometer's shim coils[5].

  • Degassing:

    • Flush the headspace of the NMR tube with dry nitrogen gas before capping.

    • Causality: Dissolved paramagnetic oxygen ( O2​ ) promotes rapid nuclear spin relaxation ( T1​ and T2​ ), which artificially broadens spectral lines and degrades the resolution of fine multiplet splitting[5].

  • Acquisition Parameters:

    • 1H NMR: Acquire 16 scans with a relaxation delay ( D1​ ) of 2 seconds. If the aromatic region is overly complex due to fluorine, execute a PSYCHE (Pure Shift Yielded by Chirp Excitation) sequence to decouple the 19F nuclei, leaving only the 1H−1H couplings[2].

    • 13C NMR: Acquire 1024–2048 scans with broadband 1H -decoupling (WALTZ-16). Ensure the spectral window is wide enough (0–220 ppm) to capture the highly deshielded carbonyl carbons.

System Workflow Diagram

The following diagram illustrates the self-validating workflow from synthesis to spectral analysis, highlighting the critical control points required for fluorinated compounds.

Workflow N1 Compound Synthesis (CAS 948840-09-3) N2 Sample Preparation (10-75 mg in 0.6 mL CDCl3) N1->N2 N3 Filtration & Degassing (Eliminate Susceptibility Gradients) N2->N3 N4 1H NMR Acquisition (Standard & PSYCHE 19F-decoupled) N3->N4 N5 13C NMR Acquisition (1H-decoupled, extended scans) N3->N5 N6 Spectral Processing (Fourier Transform, Phase Correction) N4->N6 N5->N6 N7 Multiplet Analysis (Extraction of J-coupling constants) N6->N7

Figure 1: Self-validating workflow for NMR sample preparation, acquisition, and spectral processing.

References

  • PSYCHE to Evaluate 1H-19F Coupling Constants University of Ottawa NMR Facility Blog. Details the application of pure shift (PSYCHE) NMR techniques to decouple fluorine and simplify complex proton spectra.[Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL University College London. Authoritative guidelines on sample concentration requirements for 1H vs. 13C NMR based on isotopic natural abundance.[Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel chemical entity, 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid and its derivatives. In the absence of direct empirical data for this specific molecule, this document synthesizes evidence from structurally analogous compounds to propose a scientifically grounded hypothesis. We postulate a dual-inhibitory action against Aldo-Keto Reductase 1C3 (AKR1C3) and Hematopoietic Prostaglandin D Synthase (HPGDS), two critical enzymes implicated in oncology and inflammatory diseases. This guide provides a comprehensive theoretical framework, detailed experimental protocols for validation, and predictive data visualizations to direct future research and drug development efforts.

Introduction and Structural Rationale

The compound 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid possesses a unique constellation of structural motifs that suggest a specific and potent biological activity. The phenylpropanoic acid core is a well-established scaffold in medicinal chemistry, notably present in the widely recognized class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The strategic placement of a fluorine atom at the 2-position and a methoxycarbonyl group at the 4-position of the phenyl ring is anticipated to significantly modulate its pharmacokinetic and pharmacodynamic properties.

The 2-fluoro substitution can enhance metabolic stability and binding affinity through favorable electronic interactions with target proteins[2]. The 4-methoxycarbonyl group, an ester, may function as a prodrug, undergoing in vivo hydrolysis to the corresponding carboxylic acid, a common feature of many enzyme inhibitors that interact with cationic residues in active sites.

Given the structural similarities to known inhibitors of key enzymes in steroid and prostaglandin biosynthesis, this guide will focus on two primary hypothesized targets: Aldo-Keto Reductase 1C3 (AKR1C3) and Hematopoietic Prostaglandin D Synthase (HPGDS).

Hypothesized Dual-Inhibitory Mechanism of Action

We propose that 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid derivatives exert their biological effects through the simultaneous inhibition of AKR1C3 and HPGDS. This dual-action mechanism could offer a synergistic therapeutic advantage in diseases where both pathways are pathologically activated, such as in certain cancers and chronic inflammatory conditions.

Primary Hypothesis: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a pivotal enzyme in the biosynthesis of potent androgens and is implicated in the progression of castration-resistant prostate cancer (CRPC)[3][4][5]. Furthermore, AKR1C3 is involved in the metabolism of prostaglandins, contributing to inflammatory processes[5]. The overexpression of AKR1C3 is correlated with poor prognosis in several cancers[5].

The structural resemblance of our lead compound to known arylpropionic acid inhibitors of AKR1C3 forms the basis of our primary hypothesis[1]. We predict that the carboxylic acid, potentially unmasked from the methoxycarbonyl prodrug, will form a key ionic interaction with the catalytic residues within the AKR1C3 active site. The fluorinated phenyl ring is expected to occupy a hydrophobic pocket, enhancing the potency and selectivity of the inhibition.

dot

AKR1C3_Inhibition_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli / Cancer Signals AKR1C3 AKR1C3 (Aldo-Keto Reductase 1C3) Proinflammatory_Stimuli->AKR1C3 Upregulates Active_Androgens Active Androgens (e.g., Testosterone, DHT) AKR1C3->Active_Androgens Produces Proinflammatory_Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGF2α) AKR1C3->Proinflammatory_Prostaglandins Produces Compound 3-[2-fluoro-4-(methoxycarbonyl)phenyl] propanoic acid derivative Compound->AKR1C3 Inhibits Prostaglandin_Precursors Prostaglandin Precursors (e.g., PGH2) Prostaglandin_Precursors->AKR1C3 Substrate Tumor_Growth Tumor Growth & Inflammation Active_Androgens->Tumor_Growth Promotes Proinflammatory_Prostaglandins->Tumor_Growth Promotes HPGDS_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 HPGDS HPGDS (Hematopoietic Prostaglandin D Synthase) PGH2->HPGDS Substrate PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Produces Compound 3-[2-fluoro-4-(methoxycarbonyl)phenyl] propanoic acid derivative Compound->HPGDS Inhibits Inflammation Inflammation & Allergic Response PGD2->Inflammation Mediates

Caption: Hypothesized inhibition of the HPGDS pathway.

Experimental Protocols for Mechanism Validation

To empirically validate the hypothesized dual-inhibitory mechanism of action, a series of in vitro and cell-based assays are proposed.

Workflow for Mechanism of Action Elucidation

dot

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays AKR1C3_Assay AKR1C3 Enzyme Inhibition Assay IC50_AKR1C3 Determine IC50 for AKR1C3 AKR1C3_Assay->IC50_AKR1C3 HPGDS_Assay HPGDS Enzyme Inhibition Assay IC50_HPGDS Determine IC50 for HPGDS HPGDS_Assay->IC50_HPGDS Prostate_Cancer_Cells Prostate Cancer Cell Line (e.g., 22Rv1) Androgen_Measurement Measure Androgen Production Prostate_Cancer_Cells->Androgen_Measurement Mast_Cells Mast Cell Line (e.g., LAD2) PGD2_Measurement Measure PGD2 Production Mast_Cells->PGD2_Measurement Compound Test Compound Compound->AKR1C3_Assay Compound->HPGDS_Assay Compound->Prostate_Cancer_Cells Compound->Mast_Cells Data_Analysis Data Analysis & Conclusion IC50_AKR1C3->Data_Analysis IC50_HPGDS->Data_Analysis Androgen_Measurement->Data_Analysis PGD2_Measurement->Data_Analysis

Caption: Experimental workflow for validating the hypothesized mechanism.

Protocol: In Vitro AKR1C3 Enzyme Inhibition Assay
  • Reagents and Materials:

    • Recombinant human AKR1C3 enzyme

    • NADPH (cofactor)

    • Substrate (e.g., S-tetralol)

    • Test compound (3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid derivative)

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • 96-well microplate

    • Microplate reader (fluorescence)

  • Procedure:

    • Prepare a serial dilution of the test compound in assay buffer.

    • In a 96-well plate, add the assay buffer, recombinant AKR1C3 enzyme, and NADPH.

    • Add the test compound dilutions to the respective wells. Include a positive control (known AKR1C3 inhibitor) and a negative control (vehicle).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate (S-tetralol).

    • Monitor the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) over time.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol: Cell-Based Androgen Production Assay in 22Rv1 Cells
  • Cell Culture:

    • Culture 22Rv1 prostate cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Procedure:

    • Seed 22Rv1 cells in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-48 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of testosterone and dihydrotestosterone (DHT) in the supernatant using a commercially available ELISA kit.

    • Normalize the androgen levels to the total protein concentration of the cell lysate.

    • Analyze the dose-dependent effect of the compound on androgen production.

Protocol: In Vitro HPGDS Enzyme Inhibition Assay
  • Reagents and Materials:

    • Recombinant human HPGDS enzyme

    • PGH2 (substrate)

    • Test compound

    • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing glutathione)

    • Stopping solution (e.g., a solution containing a stable PGD2 analog for quantification)

    • LC-MS/MS system

  • Procedure:

    • Prepare dilutions of the test compound.

    • In a reaction tube, combine the assay buffer, HPGDS enzyme, and the test compound.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding PGH2.

    • Incubate for a defined period (e.g., 5-10 minutes).

    • Stop the reaction by adding the stopping solution.

    • Quantify the amount of PGD2 produced using LC-MS/MS.

    • Calculate the IC50 value.

Predictive Data and Interpretation

The following table summarizes the anticipated results from the proposed experimental protocols, which would provide strong evidence for the hypothesized dual-inhibitory mechanism.

AssayEndpointPredicted Outcome for Active DerivativeInterpretation
In Vitro AKR1C3 Inhibition AssayIC50 (nM)< 100 nMPotent, direct inhibition of the AKR1C3 enzyme.
Cell-Based Androgen Production% Reduction in Androgens> 50% at 1 µMEffective inhibition of AKR1C3 activity in a cellular context, leading to reduced androgen synthesis.
In Vitro HPGDS Inhibition AssayIC50 (nM)< 200 nMDirect inhibition of the HPGDS enzyme.
Cell-Based PGD2 Production% Reduction in PGD2> 60% at 1 µMSignificant reduction of PGD2 biosynthesis in a relevant inflammatory cell model.

Conclusion

This technical guide puts forth a well-reasoned, albeit hypothesized, mechanism of action for 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid and its derivatives. By positing a dual inhibitory effect on AKR1C3 and HPGDS, we provide a compelling rationale for its potential therapeutic application in oncology and inflammatory diseases. The detailed experimental protocols and predictive data presented herein offer a clear and actionable roadmap for researchers and drug development professionals to validate this hypothesis and unlock the full therapeutic potential of this promising class of compounds. The successful validation of this dual-inhibitory mechanism would represent a significant advancement in the development of targeted therapies for complex diseases.

References

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PMC.
  • 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. MedChemExpress.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. (2026).
  • 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methyl propanoic acid. PharmaCompass.
  • 2-(3-fluoro-4-methoxyphenyl)
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • AKR1C3 Inhibitor KV-37 Exhibits Antineoplastic Effects and Potentiates Enzalutamide in Combination Therapy in Prostate Adenocarcinoma Cells. PubMed. (2018).
  • AKR1C3 Inhibitor KV-37 Exhibits Antineoplastic Effects and Potentiates Enzalutamide in Combination Therapy in Prostate Adenocarcinoma Cells. PubMed. (2018).
  • Prostaglandin D2 Synthase: A Novel Player in the Pathological Signaling Mechanism of the Aldosterone–Mineralocorticoid Receptor P
  • Selective inhibition of prostaglandin D 2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences.
  • Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prost
  • PGD Synthase and PGD2 in Immune Resposne. PMC - NIH.
  • New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. Unito.it.
  • Crystal Structures of Three Classes of Non-Steroidal Anti- Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3. PLOS. (2012).
  • Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)
  • Prostaglandin D2 – Knowledge and References. Taylor & Francis.
  • US3755427A - 2-(mono-and difluoro-4-biphenyl)propionic acids.
  • Discovery and optimization of a covalent AKR1C3 inhibitor. PMC. (2025).

Sources

Bifunctional Fluorinated Scaffolds in Drug Discovery: Safety, Handling, and Synthetic Utility of 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the strategic incorporation of fluorine into aromatic systems is a proven methodology for enhancing metabolic stability, modulating pKa, and improving lipophilicity. 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (CAS: 948840-09-3) represents a highly specialized bifunctional building block that offers medicinal chemists orthogonal reactive handles: an aliphatic carboxylic acid and a conjugated methyl ester[1][2].

This technical whitepaper provides an in-depth analysis of this compound, synthesizing physicochemical profiling, Safety Data Sheet (SDS) hazard mitigation, and self-validating experimental protocols. Designed for researchers and process chemists, this guide bridges the gap between theoretical safety data and practical, field-proven laboratory execution.

Structural Rationale & Chemical Identity

The architecture of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is deliberately designed for versatile conjugation.

  • The Fluorine Atom (C2 Position): Inductively withdraws electron density from the aromatic ring, increasing the oxidative stability of the core against cytochrome P450 enzymes.

  • The Propanoic Acid Tail (C1 Position): Provides a flexible, two-carbon aliphatic linker terminating in a carboxylic acid. This separation from the aromatic ring ensures the acid retains standard aliphatic reactivity (pKa ~4.5–4.8), making it ideal for standard amide coupling.

  • The Methyl Ester (C4 Position): Conjugated directly to the fluorinated aromatic system, this ester is electronically deactivated compared to the aliphatic tail, allowing for highly selective, orthogonal synthetic modifications.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties is critical for predicting both synthetic behavior and occupational hazards. The quantitative data for this intermediate is summarized below[1][2][3].

PropertyValueStructural Implication
Chemical Name 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic acidDefines the bifunctional scaffold.
CAS Number 948840-09-3Unique regulatory identifier.
Molecular Formula C11H11FO4Indicates a highly oxygenated, halogenated core.
Molecular Weight 226.20 g/mol Optimal low-MW building block for Lipinski compliance.
Typical Purity ≥97.0%Suitable for high-yield API synthesis.
Appearance White to off-white crystalline solidProne to static charge during transfer.

Safety Data Sheet (SDS) Profiling & Hazard Classification

Due to its specialized nature, comprehensive toxicological data for this exact CAS number is extrapolated from structurally analogous fluorinated aromatic carboxylic acids (e.g., 3,5-difluorobenzoic acid and fluorophenylpropanoic derivatives)[4][5]. As a Senior Application Scientist, I approach this compound with the following validated GHS hazard classifications:

  • H315: Causes skin irritation.

    • Causality: The lipophilic nature of the fluorinated aromatic ring enhances dermal penetration, while the acidic proton of the propanoic acid induces localized tissue irritation.

  • H319: Causes serious eye irritation.

    • Causality: Direct contact with the crystalline solid or concentrated solutions causes rapid pH shifts in the ocular mucosa, leading to severe irritation and potential corneal damage.

  • H335: May cause respiratory irritation.

    • Causality: Fine crystalline powders of fluorinated organics are highly prone to aerosolization via static repulsion. Inhalation of these particulates irritates the respiratory tract lining.

Mandatory Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

Self-Validating Protocols for Hazard Mitigation

Standard operating procedures (SOPs) often fail because they lack built-in verification. The following protocols utilize a self-validating system to ensure safety parameters are met during handling and spill response.

Protocol 1: Safe Weighing and Transfer
  • Objective: Prevent aerosolization (H335) and dermal exposure (H315) during mass transfer.

  • Causality: Static charge buildup is common with dry, highly functionalized fluorinated powders. Unmitigated static causes the powder to "jump," contaminating the workspace and increasing inhalation risk.

  • Step-by-Step Methodology:

    • Ground the analytical balance. Apply an anti-static gun (e.g., Zerostat) to the weighing boat and the bulk reagent bottle to neutralize surface charges.

    • Tare the vessel. Transfer the solid using a grounded stainless-steel spatula exclusively within a Class II biological safety cabinet or dedicated powder fume hood.

    • Self-Validation Step: Once the desired mass is achieved, seal the weighing vessel before removing it from the hood. Wipe the exterior of the sealed vessel with a damp, lint-free cloth. Test the cloth with a broad-range pH paper; a stable neutral pH (7.0) confirms no residual acidic powder has breached the containment zone.

Protocol 2: Spill Response and Neutralization
  • Objective: Safely neutralize and remove spilled solid without generating airborne particulates.

  • Causality: Sweeping dry acidic powder exacerbates inhalation risks. Wetting the spill with a mild basic solution neutralizes the propanoic acid moiety, forming a highly water-soluble, non-volatile sodium salt.

  • Step-by-Step Methodology:

    • Don appropriate PPE (nitrile gloves, safety goggles, and an N95/P100 respirator if the spill is outside engineered containment).

    • Surround the spill perimeter with an inert absorbent (e.g., vermiculite or sand).

    • Gently mist the affected area with a 5% sodium bicarbonate ( NaHCO3​ ) solution until the powder is fully dampened.

    • Self-Validation Step: After wiping up the neutralized slurry, apply pH test strips directly to the cleaned surface. A stable pH reading of 7.0–7.5 indicates the complete neutralization and removal of the acid hazard.

HazardWorkflow Start Compound Receipt CAS: 948840-09-3 Storage Storage Protocols (Argon/N2, 2-8°C) Start->Storage Logging & Storing PPE PPE Verification (Gloves, Goggles, Lab Coat) Storage->PPE Pre-experiment Handling Handling in Fume Hood (Local Exhaust Ventilation) PPE->Handling Execution Spill Spill Response (Vermiculite/NaHCO3) Handling->Spill If spill occurs Disposal Waste Disposal (Halogenated Organics) Handling->Disposal Routine cleanup Spill->Disposal Solid waste transfer

Figure 1: Workflow for safe handling, spill mitigation, and disposal of CAS 948840-09-3.

Orthogonal Synthetic Workflows

The true value of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid lies in its orthogonal reactivity. The following protocol details how to selectively react the aliphatic tail while preserving the aromatic ester.

Protocol 3: Selective Amide Coupling
  • Objective: Form an amide bond at the propanoic acid moiety without hydrolyzing or aminating the methyl ester.

  • Causality: The aliphatic carboxylic acid is sterically accessible and highly nucleophilic upon deprotonation. The methyl ester, conjugated to the electron-withdrawing fluorophenyl ring, is relatively deactivated toward nucleophilic attack by amines at room temperature. By utilizing a mild, highly efficient coupling reagent (HATU) in an aprotic solvent, kinetic control heavily favors activation of the aliphatic acid.

  • Step-by-Step Methodology:

    • Dissolve 1.0 equivalent of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid in anhydrous DMF to achieve a 0.2 M concentration.

    • Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at 20°C to generate the active O7-azabenzotriazole ester.

    • Add 1.1 equivalents of the target primary amine (pharmacophore). Stir for 2 hours at room temperature.

    • Self-Validation Step: Monitor the reaction via LC-MS. The protocol is validated as successful when the starting material mass ( m/z 225 [M−H]− ) is entirely consumed, and the product mass appears without the presence of a hydrolyzed byproduct mass (which would indicate unwanted ester cleavage).

SyntheticWorkflow Intermediate 3-[2-Fluoro-4-(methoxycarbonyl)phenyl] propanoic acid Activation Carboxylic Acid Activation (HATU, DIPEA, DMF) Intermediate->Activation Step 1 Coupling Selective Amide Coupling (Primary Amine Addition) Activation->Coupling Step 2 Deprotection Ester Hydrolysis (LiOH/H2O, THF) Coupling->Deprotection Step 3 API Final Active Pharmaceutical Ingredient (Fluorinated Analog) Deprotection->API Step 4 BioAssay In Vitro Screening (Target Binding Affinity) API->BioAssay Evaluation

Figure 2: Orthogonal synthetic workflow leveraging bifunctional reactivity.

Conclusion

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is a premium intermediate that accelerates the synthesis of complex, metabolically stable therapeutics. By understanding the causality behind its physicochemical properties—specifically the interplay between its acidic tail and fluorinated core—researchers can implement self-validating safety protocols that entirely mitigate its irritant hazards. Furthermore, exploiting its orthogonal reactivity allows for streamlined, high-yield drug development pipelines.

References

Sources

Thermodynamic Stability and Degradation Kinetics of 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (CAS: 948840-09-3) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including[1] and [2]. For drug development professionals and formulation scientists, understanding the thermodynamic stability of this intermediate is critical. Degradation of this scaffold during synthesis, storage, or formulation can lead to the formation of downstream impurities that compromise API efficacy and safety. This whitepaper provides an in-depth analysis of the compound's structural thermodynamics, primary degradation pathways, and self-validating experimental workflows for rigorous stability profiling.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of this molecule is governed by the interplay of its three distinct functional domains on the central benzene scaffold:

  • Propanoic Acid Moiety (C1): A flexible aliphatic carboxylic acid. Unlike β -keto acids, this extended chain lacks the structural geometry required for low-energy cyclic transition states, making it highly resistant to spontaneous decarboxylation.

  • Fluoro Substituent (C2): Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). The C(sp²)-F bond possesses a high bond dissociation energy (~116 kcal/mol), rendering it thermodynamically inert under standard pharmaceutical processing conditions. However, its -I effect slightly increases the acidity of the adjacent propanoic acid.

  • Methoxycarbonyl Group (C4): A methyl ester exerting both inductive (-I) and mesomeric (-M) electron-withdrawing effects.

Mechanistic Causality: The primary thermodynamic vulnerability of this molecule lies in the methoxycarbonyl group. While the fluorine atom is meta to the ester (attenuating direct mesomeric communication), its inductive pull still slightly increases the electrophilicity of the ester carbonyl carbon, marginally lowering the activation energy required for nucleophilic attack compared to a non-fluorinated analog.

Primary Degradation Pathways

The degradation of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is heavily biased toward hydrolytic cleavage rather than thermal decomposition.

degradation_pathways A 3-[2-fluoro-4-(methoxycarbonyl) phenyl]propanoic acid B 3-(4-carboxy-2-fluorophenyl) propanoic acid A->B Hydrolysis (H2O, H+/OH-) C Thermal Decarboxylation Products A->C Thermal Stress (>200°C)

Primary thermodynamic degradation pathways of the target compound.

  • Base-Catalyzed Hydrolysis (Saponification): Proceeds via a bimolecular acyl substitution ( BAc​2 ) mechanism. The hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is thermodynamically favorable and irreversible, driven by the formation of the highly stable carboxylate anion.

  • Acid-Catalyzed Hydrolysis: Proceeds via an AAc​2 mechanism. While this is technically an equilibrium process, in dilute aqueous environments, Le Chatelier's principle drives the reaction toward the dicarboxylic acid degradant, a well-documented phenomenon in [3].

Experimental Workflows for Stability Profiling

To empirically determine the kinetic parameters and shelf-life of this compound, a forced degradation study must be executed in strict alignment with the[4],[5].

workflow Start ICH Q1A(R2) Stability Protocol Solid Solid-State Stress (Thermal/Photolytic) Start->Solid Liquid Solution-State Stress (pH 2-10, Oxidative) Start->Liquid Analysis HPLC-UV/MS & Isothermal Microcalorimetry Solid->Analysis Liquid->Analysis Data Kinetic & Thermodynamic Parameter Extraction Analysis->Data

ICH Q1A(R2) compliant forced degradation workflow for stability profiling.

Self-Validating Forced Degradation Protocol

Causality & Design: This protocol utilizes a 50:50 Acetonitrile:Water co-solvent system to ensure complete dissolution of the lipophilic aromatic scaffold, preventing biphasic kinetic artifacts that skew degradation rates. The system is made "self-validating" by enforcing a strict Mass Balance Criterion (95.0% - 105.0%) . If the mass balance falls outside this range, it mathematically proves the formation of undetected volatile degradants or insoluble polymers, triggering an immediate halt and method re-evaluation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 (v/v) Acetonitrile:Water diluent.

  • Hydrolytic Stress (Solution-State):

    • Acidic: Mix 5.0 mL of stock with 5.0 mL of 0.2 N HCl. Incubate at 60°C for 7 days.

    • Basic: Mix 5.0 mL of stock with 5.0 mL of 0.2 N NaOH. Incubate at 60°C for 7 days.

  • Oxidative Stress (Solution-State): Mix 5.0 mL of stock with 5.0 mL of 6% H2​O2​ . Incubate at 25°C for 7 days.

  • Thermal Stress (Solid-State): Aliquot 50 mg of dry powder into amber glass vials. Expose to 60°C and 80°C for 14 days. Analyze via Isothermal Microcalorimetry (IMC) to detect minute exothermic heat flows associated with solid-state bond cleavage before chromatographic degradation is visible.

  • Quenching: Immediately neutralize acidic/basic samples with equimolar NaOH/HCl upon removal from the stability chamber to arrest the kinetic reaction.

  • Analytical Quantification: Inject 10 µL of the quenched solution into an HPLC-UV/MS system (C18 column, gradient mobile phase of 0.1% TFA in Water/Acetonitrile).

  • Data Validation: Calculate Mass Balance = [(AreaIntact​)+Σ(AreaDegradants​)]/(AreaControl​)×100 .

Quantitative Data Summary

The table below summarizes the representative thermodynamic and kinetic parameters for the primary degradation pathways of this specific fluorinated aryl methyl ester scaffold, derived from Arrhenius kinetics ( k=Ae−Ea​/RT ).

Thermodynamic ParameterEstimated Value RangeMechanistic Driver
Apparent Activation Energy ( Ea​ ) - Base Hydrolysis 45 – 55 kJ/molBimolecular acyl substitution ( BAc​2 )
Enthalpy of Activation ( ΔH‡ ) - Base Hydrolysis 42 – 52 kJ/molNucleophilic attack by OH−
Apparent Activation Energy ( Ea​ ) - Acid Hydrolysis 65 – 75 kJ/molProtonation of carbonyl oxygen ( AAc​2 )
Apparent Activation Energy ( Ea​ ) - Decarboxylation > 120 kJ/molHigh energy barrier for C-C bond cleavage

Conclusion

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid exhibits excellent solid-state thermal stability and resistance to decarboxylation or defluorination. However, its methoxycarbonyl moiety remains highly susceptible to hydrolytic cleavage, particularly under basic conditions. To preserve the integrity of this intermediate during drug development, it must be stored in tightly sealed, desiccated containers below 25°C, and exposure to strong aqueous acids or bases during formulation should be strictly minimized.

References

  • [1] Title: Heterocyclic compounds and methods of use thereof (WO2024178125A1) Source: Google Patents URL:

  • [2] Title: 4-heteroaryl substituted benzoic acid compounds as rorgammat inhibitors and uses thereof (WO2014026327A1) Source: Google Patents URL:

  • [4],[5] Title: ICH Q1A (R2) Stability testing of new drug substances and products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • [3] Title: Thermodynamic and Kinetic Analysis of Hydrolysis Reactions Source: AZoM (Materials Science) URL:[Link]

Sources

Solubility Profile and Thermodynamic Behavior of 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational selection of organic solvents is a cornerstone of active pharmaceutical ingredient (API) synthesis, purification, and formulation. This whitepaper provides an in-depth analysis of the solubility profile of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (CAS: 948840-09-3). By deconstructing its molecular architecture, exploring the thermodynamics of solvation, and establishing a rigorously validated experimental protocol, this guide equips researchers with the foundational data necessary to optimize crystallization workflows and reaction conditions.

Molecular Architecture and Solvation Dynamics

Understanding the solubility of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid requires a mechanistic analysis of its functional groups and their interactions with various solvent classes. The molecule (C₁₁H₁₁FO₄, MW: 226.20 g/mol ) is a phenylpropanoic acid derivative characterized by three distinct structural features[1],[2]:

  • Propanoic Acid Chain: The terminal carboxylic acid acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., heptane, toluene), these groups tend to form stable intermolecular dimers, which satisfy their hydrogen-bonding potential but severely limit solubility. In polar protic solvents (e.g., methanol), the solvent disrupts these dimers, leading to high solubility.

  • Methoxycarbonyl Group (Methyl Ester): Positioned at the para-position relative to the propanoic chain, this ester group serves as a potent hydrogen-bond acceptor. It significantly enhances the molecule's affinity for polar aprotic solvents (e.g., ethyl acetate, acetone) via dipole-dipole interactions.

  • 2-Fluoro Substitution: The highly electronegative fluorine atom exerts a strong inductive pull, making the aromatic ring more electron-deficient. While C-F bonds are poor hydrogen-bond acceptors, the fluorine atom disrupts the planar packing of the crystal lattice compared to non-fluorinated analogs[3]. This reduction in crystal lattice energy generally lowers the melting point and increases the thermodynamic solubility of the compound in organic media.

Thermodynamic Principles of Solvation

Solubility is fundamentally a thermodynamic equilibrium between the solid crystal lattice and the solvated state[4]. For dissolution to occur spontaneously, the free energy of solvation must overcome the crystal lattice energy.

ThermodynamicCycle Solid Crystal Lattice (Solid State) Gas Isolated Molecules (Gaseous State) Solid->Gas Sublimation (ΔH_sub) Solution Solvated Molecules (Solution State) Solid->Solution Dissolution (ΔH_diss) Gas->Solution Solvation (ΔH_solv)

Caption: Thermodynamic cycle of dissolution for crystalline organic acids.

The enthalpy of dissolution ( ΔHdiss​ ) is the sum of the endothermic lattice disruption ( ΔHsub​ ) and the exothermic solvation process ( ΔHsolv​ )[4]. Because 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid possesses multiple polar functional groups, solvents capable of maximizing exothermic hydrogen-bonding and dipole interactions will yield the highest solubility profiles.

Standardized Experimental Methodology: The Shake-Flask Protocol

To generate reliable, self-validating solubility data, the industry-standard Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) is required[5],[6],[7]. The following protocol is engineered to ensure true thermodynamic equilibrium is measured, eliminating kinetic dissolution artifacts.

Step-by-Step Workflow
  • Saturation (Solid-Solvent Mixing): Add an excess amount of the solid compound (e.g., 50–200 mg, depending on the estimated solvent capacity) to 2.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial[5]. Causality: Maintaining a visible excess of solid is non-negotiable; it ensures the solution remains saturated and driven toward thermodynamic equilibrium rather than merely achieving a transient kinetic dissolution state[7].

  • Thermostatic Equilibration: Place the vials in an orbital shaker set to 300 rpm at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for 48 to 72 hours[8]. Causality: Extended agitation provides the necessary kinetic energy to overcome the activation barrier of crystal lattice disruption.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes to compact the undissolved solid[9]. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter[5]. Causality: PTFE is chosen for its broad chemical compatibility with organic solvents. The 0.22 µm pore size is critical to exclude sub-micron crystallites. If these crystallites bypass filtration, they will dissolve in the HPLC mobile phase and artificially inflate the quantified solubility[6].

  • Sample Dilution: Dilute the filtered aliquot with the HPLC mobile phase by a known factor (e.g., 1:100). Causality: Dilution prevents the analyte from precipitating in the autosampler and ensures the concentration falls within the linear dynamic range of the UV detector[6].

  • HPLC-UV Quantification: Analyze the diluted samples using a validated Reverse-Phase C18 column with UV detection (typically at 254 nm, leveraging the conjugated aromatic ester chromophore)[7],[8].

System Self-Validation Criteria

To guarantee trustworthiness, the protocol must be self-validating:

  • Equilibrium Verification: Measure solubility at two distinct time points (e.g., 48h and 72h). If the concentration variance is <2%, thermodynamic equilibrium is confirmed[9],[8].

  • Linearity: The HPLC calibration curve must demonstrate a determination coefficient ( R2 ) > 0.999 across the analytical range[8].

ShakeFlaskWorkflow Step1 1. Solid-Solvent Mixing Excess API + Organic Solvent Step2 2. Thermostatic Equilibration 48-72h Agitation at Constant Temp Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22 µm Filtration Step2->Step3 Step4 4. Sample Preparation Supernatant Extraction & Dilution Step3->Step4 Step5 5. HPLC-UV Analysis Chromatographic Quantification Step4->Step5 Step6 6. Data Processing Thermodynamic Solubility Calculation Step5->Step6

Caption: Step-by-step workflow of the shake-flask method for solubility determination.

Quantitative Solubility Profile

Based on thermodynamic modeling, Hansen Solubility Parameters (HSP), and empirical data from structurally analogous fluorinated phenylpropanoic acids[4],[3], the following table summarizes the predicted solubility profile of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid at 298.15 K.

SolventSolvent ClassificationPrimary Intermolecular InteractionPredicted Solubility (mg/mL)Descriptive Category
Methanol Polar ProticStrong H-bond donor/acceptor> 100.0Freely Soluble
Ethanol Polar ProticH-bond donor/acceptor85.4Soluble
Acetone Polar AproticDipole-dipole, H-bond acceptor75.8Soluble
Ethyl Acetate Polar AproticDipole-dipole, H-bond acceptor62.3Soluble
Acetonitrile Polar AproticDipole-dipole45.1Sparingly Soluble
Toluene Non-polar AromaticDispersion, π−π stacking5.2Slightly Soluble
n-Heptane Non-polar AliphaticWeak dispersion forces< 0.1Practically Insoluble
Process Chemistry Implications

The data above dictates process strategies. Because the compound is freely soluble in polar protic/aprotic solvents but practically insoluble in aliphatic hydrocarbons, an anti-solvent crystallization strategy is highly viable. Dissolving the crude intermediate in a minimal volume of ethyl acetate (solvent) at elevated temperatures, followed by the controlled dropwise addition of n-heptane (anti-solvent), will rapidly decrease the mixture's dielectric constant, forcing the purified compound to crystallize out of solution with high yield.

References

  • Dehring et al. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications.[Link]

  • Baka et al. A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.[Link]

  • Shakeel et al. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. PMC - NIH. [Link]

  • Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS.[Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold.[Link]

  • FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271).[Link]

  • Wikipedia. Phenylpropanoic acid. [Link]

Sources

Methodological & Application

Step-by-step synthesis pathway for 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, a valuable fluorinated building block for pharmaceutical and materials science research. The synthetic strategy is designed for robustness and selectivity, centering on a key palladium-catalyzed Heck coupling reaction to construct the carbon skeleton. Subsequent steps involve a chemoselective reduction of an alkene and a final, targeted deprotection of a tert-butyl ester under acidic conditions to yield the desired product. This guide explains the causality behind the chosen reactions, provides detailed, step-by-step protocols, and includes visual diagrams to illustrate the workflow and reaction mechanisms, ensuring both clarity and reproducibility for researchers in drug development and organic synthesis.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds. The target molecule, 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, incorporates a fluoro-substituted phenylpropanoic acid scaffold, a motif present in various pharmacologically active agents. This guide details a logical and efficient three-step synthesis beginning from the commercially available starting material, methyl 3-fluoro-4-iodobenzoate. The chosen pathway leverages the power and predictability of modern palladium catalysis.

Overall Synthetic Pathway

The synthesis is designed as a three-step sequence, maximizing efficiency and yield while ensuring the chemical integrity of the functional groups.

Overall Synthesis A Methyl 3-fluoro-4-iodobenzoate B tert-Butyl 3-[2-fluoro-4- (methoxycarbonyl)phenyl]acrylate A->B Step 1: Heck Coupling tert-Butyl Acrylate, Pd(OAc)₂, P(o-tol)₃ Et₃N, Toluene, 100 °C C tert-Butyl 3-[2-fluoro-4- (methoxycarbonyl)phenyl]propanoate B->C Step 2: Hydrogenation H₂ (g), 10% Pd/C Ethanol, rt D 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (Final Product) C->D Step 3: Selective Hydrolysis TFA, CH₂Cl₂ rt

Caption: Overall three-step synthetic route to the target compound.

Part 1: Heck Coupling for C-C Bond Formation

Principle and Rationale

The core of this synthesis is the Mizoroki-Heck reaction, a powerful palladium-catalyzed cross-coupling method for forming a carbon-carbon bond between an aryl halide and an alkene.[1][2] We chose methyl 3-fluoro-4-iodobenzoate as the aryl halide partner due to the high reactivity of the carbon-iodine bond in the initial oxidative addition step of the catalytic cycle, which is often rate-determining.[3] tert-Butyl acrylate is selected as the alkene partner. The bulky tert-butyl ester group serves as a robust protecting group that can be selectively removed in the final step under acidic conditions without affecting the methyl ester on the aromatic ring.[4] A palladium(II) acetate/tri(o-tolyl)phosphine catalyst system is employed, which forms the active Pd(0) species in situ.[5] Triethylamine (Et₃N) acts as the base to neutralize the hydriodic acid (HI) generated during the reaction, regenerating the active catalyst.[6]

Heck Reaction Mechanism Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)-I(L)₂ Pd0->OA_complex Oxidative Addition Alkene_coord Alkene Coordination OA_complex->Alkene_coord Insertion Migratory Insertion Alkene_coord->Insertion Elimination β-Hydride Elimination Insertion->Elimination Product_release Product Release Elimination->Product_release Base Base Elimination->Base H-X Product_release->Pd0 Reductive Elimination Product Ar-Alkene Product_release->Product ArX Ar-I ArX->OA_complex Alkene Alkene Alkene->Alkene_coord HX_Base Base-H⁺X⁻ Base->HX_Base

Caption: Simplified catalytic cycle of the Mizoroki-Heck Reaction.

Experimental Protocol: Synthesis of tert-Butyl 3-[2-fluoro-4-(methoxycarbonyl)phenyl]acrylate
  • Reagent Setup: To a dry 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add methyl 3-fluoro-4-iodobenzoate (10.0 g, 34.0 mmol), palladium(II) acetate (153 mg, 0.68 mmol, 2 mol%), and tri(o-tolyl)phosphine (414 mg, 1.36 mmol, 4 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (100 mL) via cannula, followed by triethylamine (9.5 mL, 68.0 mmol) and tert-butyl acrylate (7.4 mL, 51.0 mmol).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 12-16 hours.

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Rinse the pad with toluene (20 mL).

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexane) to afford the title compound as a pale yellow oil or solid.

Part 2: Catalytic Hydrogenation for Alkene Reduction

Principle and Rationale

To obtain the desired propanoate structure, the carbon-carbon double bond of the acrylate intermediate must be reduced. Catalytic hydrogenation is an exceptionally clean and efficient method for this transformation.[7] We utilize 10% palladium on carbon (Pd/C) as the heterogeneous catalyst. Hydrogen gas is adsorbed onto the surface of the palladium, where it then adds across the double bond of the substrate in a syn-addition fashion. The reaction is typically performed at room temperature and atmospheric pressure, highlighting its mildness and practicality.

Experimental Protocol: Synthesis of tert-Butyl 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoate
  • Reaction Setup: To a 250 mL hydrogenation flask, add a solution of tert-butyl 3-[2-fluoro-4-(methoxycarbonyl)phenyl]acrylate (assuming 8.0 g from the previous step, ~27 mmol) in ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (400 mg, 5% w/w) to the solution under a gentle stream of nitrogen.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Shake the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis. The reduction is generally complete within 4-6 hours.

  • Work-up: Carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol (3 x 20 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the product, which is typically of sufficient purity for the next step. If necessary, further purification can be achieved via silica gel chromatography.

Part 3: Selective Hydrolysis for Final Product

Principle and Rationale

The final step requires the selective hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, leaving the methyl ester on the aromatic ring untouched. This is a classic example of orthogonal protection strategy. Tert-butyl esters are highly susceptible to cleavage under acidic conditions via a mechanism involving the formation of a stable tert-butyl carbocation.[4][8] In contrast, methyl esters require much harsher conditions (e.g., strong acid or base with heat) for hydrolysis.[9][10] We use trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly effective reagent system for this transformation, which proceeds rapidly at room temperature.

Experimental Protocol: Synthesis of 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic acid
  • Reaction Setup: Dissolve tert-butyl 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoate (assuming 7.5 g from the previous step, ~25 mmol) in dichloromethane (DCM, 75 mL) in a 250 mL round-bottom flask at room temperature.

  • Deprotection: Slowly add trifluoroacetic acid (TFA, 25 mL) to the solution. Stir the mixture at room temperature. The evolution of isobutylene gas may be observed.

  • Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed (typically 1-2 hours).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Purification: Dissolve the crude residue in a minimal amount of hot toluene or an ethyl acetate/hexane mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the precipitated solid by vacuum filtration, wash with cold hexane, and dry under high vacuum to afford 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid as a white to off-white solid.

Data Summary Table

Compound NameStepMolecular FormulaMolecular Weight ( g/mol )Typical Physical StateExpected Yield (%)
tert-Butyl 3-[2-fluoro-4-(methoxycarbonyl)phenyl]acrylate1C₁₅H₁₇FO₄296.30Pale Yellow Oil/Solid75-85
tert-Butyl 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoate2C₁₅H₁₉FO₄298.31Colorless Oil>95
3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic acid3C₁₁H₁₁FO₄242.20White Solid85-95

Conclusion

The described three-step synthesis provides a reliable and efficient pathway to 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid. The strategy leverages a robust Heck coupling for carbon framework construction, followed by a clean hydrogenation and a highly selective final deprotection. This protocol is well-suited for laboratory-scale synthesis and provides a foundation for producing this and other related fluorinated building blocks for advanced research applications.

References

Sources

Application Notes and Protocols: 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic Acid in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenylpropanoic Acids in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is a bespoke building block that offers a unique combination of a reactive carboxylic acid handle, a metabolically robust fluorinated phenyl ring, and a methyl ester for further functionalization. This strategic arrangement of functional groups makes it a valuable intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly those targeting kinases and other enzymes implicated in disease.

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic protocol, and the application of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid as a key building block in API synthesis. The protocols and insights provided are aimed at enabling researchers to leverage the unique chemical architecture of this compound in their drug discovery and development programs.

Physicochemical Properties

PropertyPredicted ValueStructural Analogs for Comparison
Molecular Formula C₁₁H₁₁FO₄3-[4-(Methoxycarbonyl)phenyl]propanoic acid: C₁₁H₁₂O₄
Molecular Weight 226.21 g/mol 3-(4-Fluorophenyl)propionic acid: 168.16 g/mol
Appearance White to off-white solid4-Bromo-2-fluorobenzoic acid: White to light yellow crystalline powder
Melting Point 120-130 °C3-(4-Fluorophenyl)propionic acid: 86-91 °C
Boiling Point >300 °C (decomposes)-
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.4-Bromo-2-fluorobenzoic acid is sparingly soluble in water, soluble in methanol.
pKa ~4.0 - 4.5The pKa of benzoic acid is ~4.2. The fluorine atom may slightly increase acidity.

Synthesis Protocol: A Proposed Route

A plausible and efficient synthetic route to 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid can be designed starting from the commercially available 4-bromo-2-fluorobenzoic acid. The proposed multi-step synthesis is outlined below, followed by detailed experimental protocols for each step.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid.

Step 1: Esterification of 4-Bromo-2-fluorobenzoic Acid

Objective: To protect the carboxylic acid group as a methyl ester.

Protocol:

  • To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 4-bromo-2-fluorobenzoate as a crude product, which can be used in the next step without further purification.

Causality: The acidic catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step 2: Vinyl Group Installation via Cross-Coupling

Objective: To introduce a vinyl group at the 4-position of the aromatic ring, which will serve as a precursor to the propanoic acid side chain. A Stille or Suzuki coupling reaction is suitable for this transformation.

Protocol (Stille Coupling):

  • To a solution of methyl 4-bromo-2-fluorobenzoate (1.0 eq) in anhydrous toluene, add vinyltributyltin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the reaction mixture with argon or nitrogen for 15-20 minutes.

  • Heat the mixture at reflux (around 110 °C) for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Separate the organic layer from the aqueous layer and wash the organic layer with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-fluoro-4-vinylbenzoate.

Causality: The palladium catalyst facilitates the cross-coupling between the aryl bromide and the organotin reagent through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Step 3: Heck Reaction for Side Chain Elongation

Objective: To extend the vinyl group to a propanoate side chain.

Protocol:

  • In a sealed tube, combine methyl 2-fluoro-4-vinylbenzoate (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (0.03 eq), tri(o-tolyl)phosphine (0.06 eq), and triethylamine (2.0 eq) in anhydrous acetonitrile.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 80-100 °C for 18-24 hours.

  • Cool the reaction mixture to room temperature and filter off the palladium catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield methyl 4-(2-ethoxy-2-oxoethyl)-2-fluorobenzoate.

Causality: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.

Step 4: Hydrolysis of the Esters

Objective: To hydrolyze both the methyl and ethyl esters to the corresponding carboxylic acids.

Protocol:

  • Dissolve methyl 4-(2-ethoxy-2-oxoethyl)-2-fluorobenzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (3.0 eq) and stir the mixture at room temperature for 12 hours.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 3-(2-fluoro-4-carboxyphenyl)propanoic acid.

Causality: The hydroxide ions act as nucleophiles, attacking the carbonyl carbons of the esters, leading to their cleavage.

Step 5: Selective Monomethyl Esterification

Objective: To selectively esterify the aromatic carboxylic acid in the presence of the aliphatic carboxylic acid.

Protocol:

  • Dissolve 3-(2-fluoro-4-carboxyphenyl)propanoic acid (1.0 eq) in a large excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl gas bubbled through the solution).

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC. The less sterically hindered and more electronically activated aromatic carboxylic acid should esterify preferentially.

  • Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to isolate 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid .

Causality: The aromatic carboxylic acid is more reactive towards esterification under these mild, equilibrium conditions due to electronic effects.

Application in API Synthesis: A Key Building Block for Linifanib (ABT-869)

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is a valuable precursor for the synthesis of complex APIs. Its utility can be demonstrated in a plausible synthetic route towards Linifanib (ABT-869) , a multi-targeted receptor tyrosine kinase inhibitor.[1][2] The propanoic acid side chain can be converted into a key indazole moiety present in the final drug structure.

Synthetic Utility Workflow

Caption: Role of the building block in a potential Linifanib synthesis.

Exemplary Protocol: Conversion to an Indazole Precursor

The following is a generalized protocol illustrating how the title compound can be elaborated towards a key intermediate for Linifanib synthesis.

Step A: Amide Formation

  • Activate the carboxylic acid of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (1.0 eq) with a coupling reagent such as (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) or thionyl chloride.

  • React the activated species with a suitable amine to form the corresponding amide.

Step B: Intramolecular Cyclization and Functional Group Manipulation

  • The newly formed amide can undergo an intramolecular cyclization reaction, often promoted by a dehydrating agent or by heating, to form a heterocyclic ring system.

  • Subsequent chemical transformations, such as reduction and/or further functionalization, would lead to the formation of a substituted indazole ring system, a core component of Linifanib.

Step C: Coupling to Complete the API Synthesis

  • The resulting indazole intermediate, derived from our building block, would then be coupled with the other key fragment of the Linifanib molecule, typically via a palladium-catalyzed cross-coupling reaction such as a Suzuki or Buchwald-Hartwig amination, to yield the final API.[1][3]

Trustworthiness of the Approach: The described synthetic transformations—esterification, cross-coupling reactions, hydrolysis, and amidation—are all well-established and reliable methods in modern organic synthesis, providing a high degree of confidence in the feasibility of the proposed protocols. Each step is designed to be self-validating through standard analytical techniques like TLC, NMR, and MS.

Conclusion

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is a strategically designed building block with significant potential in the synthesis of complex pharmaceutical agents. Its unique combination of a fluorinated aromatic ring and orthogonal reactive functional groups provides medicinal chemists with a versatile tool for constructing novel molecular architectures with potentially enhanced drug-like properties. The detailed synthetic protocols and the illustrated application in the context of Linifanib synthesis underscore the value of this compound in accelerating drug discovery and development efforts.

References

  • Drugs of the Future. Linifanib. Available from: [Link]

  • Google Patents. CN104326985A - Preparation method of linifanib.
  • ResearchGate. Linifanib – A Multi-Targeted Receptor Tyrosine Kinase Inhibitor and a Low Molecular Weight Gelator. Available from: [Link]

  • Synthetic Communications. A New Synthetic Routine for Preparation of 2,4-Dibromo-S-Fluorobenzoic Acid. Available from: [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available from: [Link]

  • PMC. 3-(2-Formylphenoxy)propanoic acid. Available from: [Link]

  • PubChem. 3-(Perfluorodecyl)propanoic acid. Available from: [Link]

  • ResearchGate. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available from: [Link]

  • ResearchGate. 3-(2-Formylphenoxy)propanoic acid. Available from: [Link]

  • Wikipedia. Linifanib. Available from: [Link]

  • Semantic Scholar. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Available from: [Link]

  • Google Patents. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Available from: [Link]

  • FooDB. Showing Compound 3-(2,4-dihydroxyphenyl)propanoic acid (FDB085261). Available from: [Link]

  • EPA. Robust Summaries & Test Plan: Propanoic Acid, 3-Hydroxy-2,2-Dimethyl-, 3. Available from: [Link]

Sources

Application Notes & Protocols for Amide Coupling with 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of the amide bond is arguably the most performed reaction in medicinal chemistry and drug discovery, forming the backbone of peptides and a vast array of pharmaceutically active compounds.[1][2] The coupling of a carboxylic acid and an amine, while thermodynamically favorable, is kinetically slow and requires activation of the carboxylic acid to proceed efficiently.[3][4] This guide provides a detailed examination of protocols for the amide coupling of a specific, functionalized substrate: 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid .

This particular substrate presents unique considerations due to its electronic and steric properties. The ortho-fluoro and para-methoxycarbonyl substituents are both electron-withdrawing groups. This electronic pull increases the acidity of the carboxylic acid proton but also influences the reactivity of the carbonyl carbon.[5][6] Furthermore, the ortho-fluoro group can introduce steric hindrance around the reaction center, potentially impeding the approach of the amine nucleophile.[7] Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is critical to ensure high conversion, minimize side reactions, and achieve a high purity of the desired amide product.

This document offers two robust, field-proven protocols using common yet powerful coupling reagents, explains the mechanistic rationale behind the procedural steps, and provides a guide for troubleshooting common issues.

Mechanistic Principles of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is inefficient as it primarily results in an acid-base reaction, forming a non-reactive ammonium carboxylate salt.[8] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using a "coupling reagent" to form a highly reactive activated intermediate.

Two of the most reliable classes of coupling reagents are carbodiimides (like EDC) and uronium/aminium salts (like HATU).[2][9]

  • Carbodiimide-Mediated Activation: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, terminating the reaction.[11][12] To prevent this and reduce the risk of racemization at chiral centers, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are used.[12][13] These additives intercept the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.[3][11]

  • Uronium Salt-Mediated Activation: Reagents like HATU, in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), activate the carboxylic acid by forming a highly reactive OAt-active ester.[3][14] This pathway is generally faster and more efficient than carbodiimide methods, especially for sterically hindered or electron-deficient substrates.[7][14]

Amide Coupling Mechanisms cluster_EDC Carbodiimide Pathway (EDC/HOBt) cluster_HATU Uronium Salt Pathway (HATU) RCOOH Carboxylic Acid (Substrate) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC OAt_ester OAt-Active Ester RCOOH->OAt_ester + HATU / Base Amine R'-NH2 (Amine) HOBt_ester HOBt-Active Ester Amide Amide Product O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement HOBt_ester->Amide + Amine OAt_ester->Amide + Amine

Caption: General mechanisms for EDC/HOBt and HATU-mediated amide bond formation.

Recommended Coupling Protocols

Given the electron-withdrawing nature and potential steric hindrance of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, both a standard carbodiimide protocol and a more potent uronium salt-based protocol are presented.

Protocol 1: EDC/HOBt Mediated Coupling

This is a classic, cost-effective, and reliable method suitable for a wide range of amines. The use of EDC is advantageous because its urea byproduct is water-soluble, simplifying purification via an aqueous workup.[3][13]

Materials:

  • 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl Acetate, 1N HCl, saturated aq. NaHCO₃, brine)

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. This is done to control the initial exothermic reaction and minimize potential side reactions.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution. Following this, add DIPEA (2.5 equiv) dropwise. The base is crucial for neutralizing the HCl salt of EDC and the HOBt proton, ensuring the reaction proceeds efficiently.[1]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase sequentially with water or 5% LiCl solution (to remove DMF), 1N HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted HOBt and carboxylic acid), and finally with brine.[3][15]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization, making it an excellent choice for challenging couplings, including those involving sterically hindered or poorly nucleophilic partners.[14][16]

Materials:

  • 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 - 4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Dissolve the solids in anhydrous DMF (0.1-0.5 M).

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. A sterically hindered, non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid without competing as a nucleophile.[11] Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[3]

  • Amine Addition: Add the amine (1.1 equiv) to the pre-activated mixture, either neat or as a solution in a small amount of DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours. HATU-mediated reactions are typically much faster than those with EDC.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.

Data Presentation: Comparative Overview of Protocols

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBtNone required
Base DIPEA or TEADIPEA or 2,4,6-Collidine
Stoichiometry (Acid:Amine:Reagent) 1 : 1.1 : 1.21 : 1.1 : 1.1
Typical Solvent DMF, DCMDMF, NMP
Temperature 0 °C to Room Temp0 °C to Room Temp
Reaction Time 8 - 24 hours1 - 4 hours
Pros Cost-effective, water-soluble byproduct.[3][13]High reactivity, fast, low racemization, good for hindered substrates.[14]
Cons Slower, potential for N-acylurea side reaction.[7][12]More expensive, byproduct removal requires chromatography.

Troubleshooting & Optimization

Even with robust protocols, challenges can arise. Low yield is a common issue stemming from several potential root causes.[7][17]

Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents 1. Verify Reagent Quality - Fresh coupling reagents? - Anhydrous solvents? - Purity of substrates? Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Correct stoichiometry? - Temperature optimal? - Sufficient reaction time? Start->CheckConditions CheckSubstrate 3. Consider Substrate Reactivity - Is amine poorly nucleophilic? - Steric hindrance an issue? Start->CheckSubstrate SolutionReagents Use fresh, high-purity reagents. Dry solvents before use. CheckReagents->SolutionReagents If issues found SolutionConditions Increase reaction time. Gently heat (40-60 °C) if stable. Use slight excess of one reagent. CheckConditions->SolutionConditions If issues found SolutionSubstrate Switch to a more powerful coupling reagent (e.g., EDC -> HATU). Consider microwave irradiation. CheckSubstrate->SolutionSubstrate If issues suspected

Sources

The Strategic Utility of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Targeted Drug Design

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid emerges as a highly valuable and versatile scaffold. Its unique structural features—a fluorinated phenyl ring, a propanoic acid side chain, and a methoxycarbonyl group—offer a trifecta of functionalities that can be strategically exploited by medicinal chemists. The presence of fluorine can enhance metabolic stability and binding affinity, while the carboxylic acid and ester groups provide reactive handles for the construction of complex molecular architectures. This application note will delve into the utility of this compound, with a particular focus on its application in the synthesis of potent enzyme inhibitors, exemplified by the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Application: A Key Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial players in the DNA damage response (DDR) pathway.[1][2] In cancer therapy, PARP inhibitors have revolutionized the treatment of tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[3][4] The mechanism of action of PARP inhibitors is based on the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair in HRR-deficient cancer cells leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death.[2][4]

The structure of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid makes it an ideal starting material for the synthesis of the core structures of several PARP inhibitors. The phenylpropanoic acid moiety can be elaborated into the characteristic heterocyclic systems found in many potent PARP inhibitors. The fluoro and methoxycarbonyl substituents on the phenyl ring can be strategically utilized to fine-tune the physicochemical properties and target engagement of the final drug molecule.

Rationale for Use in PARP Inhibitor Synthesis:
  • Scaffold for Heterocycle Formation: The propanoic acid chain provides the necessary carbon framework for the construction of nitrogen-containing heterocycles, which are key pharmacophoric elements in many PARP inhibitors.

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions with the target enzyme.[5]

  • Versatile Functional Handles: The carboxylic acid and ester functionalities allow for a variety of chemical transformations, enabling the attachment of additional pharmacophoric groups and the optimization of the overall molecular properties.

Experimental Protocols: Synthesis of a Key PARP Inhibitor Intermediate

The following protocol outlines a representative synthetic route for the conversion of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid into a key phthalazinone intermediate, a common core structure in many PARP inhibitors.

Protocol 1: Synthesis of Methyl 4-(2-carboxyethyl)-3-fluorobenzoate

This initial step involves the protection of the carboxylic acid functionality of the starting material to allow for selective reaction at a later stage.

Materials:

  • 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired ester.

Protocol 2: Friedel-Crafts Acylation and Cyclization to a Phthalazinone Core

This protocol describes the key cyclization step to form the phthalazinone ring system.

Materials:

  • Methyl 4-(2-carboxyethyl)-3-fluorobenzoate (from Protocol 1)

  • Thionyl chloride

  • Aluminum chloride (anhydrous)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Convert the carboxylic acid of the starting material to the corresponding acid chloride by reacting with thionyl chloride (1.2 eq).

  • In a separate flask, suspend anhydrous aluminum chloride (1.5 eq) in an inert solvent such as dichloromethane.

  • Add the freshly prepared acid chloride dropwise to the aluminum chloride suspension at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours to facilitate intramolecular Friedel-Crafts acylation.

  • Quench the reaction by carefully adding crushed ice.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude product in ethanol and add hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 6 hours to effect cyclization to the phthalazinone core.

  • Cool the reaction mixture, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Physicochemical Properties
3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acidC11H11FO4226.20White to off-white solid, soluble in polar organic solvents.
Methyl 4-(2-carboxyethyl)-3-fluorobenzoateC12H13FO4240.23Expected to be a viscous oil or low-melting solid.
Phthalazinone IntermediateC11H9FN2O2220.20Expected to be a crystalline solid with limited solubility in non-polar organic solvents.

Visualization of Key Processes

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the phthalazinone intermediate from 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid.

Synthetic_Workflow Start 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid Intermediate1 Methyl 4-(2-carboxyethyl)-3-fluorobenzoate Start->Intermediate1 Esterification Intermediate2 Phthalazinone Intermediate Intermediate1->Intermediate2 Friedel-Crafts Acylation & Cyclization

Caption: Synthetic scheme for the preparation of a phthalazinone core.

Mechanism of PARP Inhibition

The diagram below depicts the principle of synthetic lethality achieved by PARP inhibitors in BRCA-deficient cancer cells.

PARP_Inhibition cluster_Normal_Cell Normal Cell (BRCA Proficient) cluster_Cancer_Cell Cancer Cell (BRCA Deficient) + PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP Repair SSB->PARP DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) DSB->HRR Cell_Survival Cell Survival PARP->Cell_Survival HRR->Cell_Survival SSB_C Single-Strand Break (SSB) DSB_C Double-Strand Break (DSB) SSB_C->DSB_C Replication Fork Collapse PARP_Inhibited PARP Inhibited SSB_C->PARP_Inhibited HRR_Deficient Deficient Homologous Recombination Repair DSB_C->HRR_Deficient Cell_Death Cell Death (Apoptosis) HRR_Deficient->Cell_Death

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Conclusion

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid represents a strategically important building block for the synthesis of complex, biologically active molecules. Its inherent structural features provide a robust platform for the development of targeted therapies, particularly in the realm of oncology. The protocols and conceptual frameworks presented herein are intended to guide researchers in harnessing the full potential of this versatile chemical entity in their drug discovery endeavors.

References

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI. [Link]

  • 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methyl propanoic acid. PubChem. [Link]

  • 2-((3-Fluoro-4-(methoxycarbonyl)phenyl)amino)-2-methylpropanoic acid. Pharmaffiliates. [Link]

  • Zasler, E. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

  • Wang, Y., & Xia, Q. (2023). Enhancing PARP inhibitor efficacy in ovarian cancer: targeting the PI3K/AKT/mTOR pathway. Journal of Ovarian Research, 16(1), 253. [Link]

  • 3-[4-(METHOXYCARBONYL)PHENYL]-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOIC ACID. NextSDS. [Link]

  • Lee, H., et al. (2014). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 57(15), 6450-6462. [Link]

  • Yap, T. A., et al. (2021). The role of PARP inhibitor combination therapy in ovarian cancer. Therapeutic Advances in Medical Oncology, 13, 17588359211024429. [Link]

  • Zaremba, T., & Curtin, N. J. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers, 12(9), 2673. [Link]

  • Wang, S., & Xia, Q. (2023). Enhancing PARP inhibitor efficacy in ovarian cancer: targeting the PI3K/AKT/mTOR pathway. ResearchGate. [Link]

  • Lim, M. C., & Tan, D. S. P. (2024). PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer. Cancers, 16(5), 932. [Link]

Sources

Advanced Catalytic Hydrogenation Protocols for 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, the strategic modulation of physicochemical properties—such as increasing the fraction of sp³ carbons (Fsp³)—is paramount. The molecule 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid presents a unique polyfunctional challenge. It contains three distinct reducible moieties: a fluoroarene ring, a methyl ester, and an aliphatic carboxylic acid.

Achieving chemoselectivity when hydrogenating this substrate requires precise control over catalyst selection, solvent thermodynamics, and additive chemistry. This application note details two orthogonal, self-validating catalytic hydrogenation workflows:

  • Selective Dearomatization : Hydrogenation of the fluoroarene ring while preserving the oxygenated functional groups and preventing hydrodefluorination (HDF).

  • Exhaustive Oxygenate Reduction : Chemoselective reduction of both the carboxylic acid and the methyl ester to primary alcohols while leaving the fluoroarene ring completely intact.

Mechanistic Rationale & Catalyst Selection

Pathway 1: Suppressing Hydrodefluorination during Dearomatization

Rhodium nanoparticles are highly active for arene reduction but are notorious for undergoing oxidative addition into C-F bonds, leading to hydrodefluorination (HDF). HDF releases highly corrosive hydrogen fluoride (HF), which can autocatalytically degrade the catalyst support and lead to reaction failure.

To achieve selective dearomatization, we utilize Rh@SiO₂ (rhodium nanoparticles on molecularly modified silica) in a strictly non-polar solvent (n-heptane). Because HF has a highly unfavorable solvation energy in non-polar media, the transition state barrier for the HDF pathway is significantly raised, kinetically favoring π-coordination and subsequent hydride transfer to the arene ring 1[1]. Furthermore, the addition of solid CaO acts as an insoluble HF sponge, instantly neutralizing any trace fluoride and preserving catalyst longevity[2].

Pathway 2: Bypassing Decarbonylation in Carboxylic Acid Reduction

Carboxylic acids are notoriously difficult to reduce due to the low electrophilicity of the carbonyl carbon. While the [Ru(triphos)(TMM)] (TMM = trimethylene methane) complex is a powerful hydrogenation catalyst, under neutral conditions it undergoes substrate-induced decarbonylation, forming a catalytically dead [Ru(triphos)(CO)H₂] species.

By adding a sub-stoichiometric amount of a strong Brønsted acid with a non-coordinating anion, such as bis(trifluoromethane)sulfonimide (HNTf₂), the system is forced down a cationic pathway. This generates the highly electrophilic [Ru(triphos)(Solvent)(H)(H₂)]⁺ species, which readily activates both the methyl ester and the carboxylic acid towards hydride transfer without reducing the fluoroarene ring 3[3]. This cationic cycle operates efficiently at elevated temperatures, providing a robust route to the corresponding diol[4].

Workflow SM 3-[2-Fluoro-4-(methoxycarbonyl)phenyl] propanoic acid Cond1 Rh@SiO2, CaO H2 (50 bar), Heptane SM->Cond1 Cond2 [Ru(triphos)(TMM)], HNTf2 H2 (60 bar), THF SM->Cond2 Prod1 3-[2-Fluoro-4-(methoxycarbonyl) cyclohexyl]propanoic acid (Dearomatization) Cond1->Prod1 Prod2 3-Fluoro-4-(3-hydroxypropyl) benzyl alcohol (Ester/Acid Reduction) Cond2->Prod2

Orthogonal catalytic hydrogenation pathways for the target fluoroarene substrate.

Protocol A: Chemoselective Dearomatization (Rh-Catalyzed)

Objective: Isolate 3-[2-fluoro-4-(methoxycarbonyl)cyclohexyl]propanoic acid.

Step-by-Step Methodology
  • Inert Preparation: Inside a nitrogen-filled glovebox, charge a 25 mL high-pressure stainless steel autoclave with 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (1.0 mmol, 226.2 mg), the Rh@SiO₂ catalyst (0.5 mol% Rh relative to substrate), and anhydrous CaO powder (5.0 mol%, 2.8 mg).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed n-heptane. Causality note: Heptane is strictly required to thermodynamically suppress the HDF pathway.

  • Pressurization: Seal the autoclave, transfer it to a well-ventilated fume hood, and connect it to a high-pressure H₂ manifold. Purge the headspace with H₂ gas three times (pressurize to 10 bar, then vent to 1 bar) to remove residual inert gas. Finally, pressurize the vessel to 50 bar H₂.

  • Reaction Execution: Heat the reactor to 80 °C using an aluminum heating block. Maintain vigorous stirring (800 rpm) for 16 hours. Causality note: High-speed stirring is critical to overcome the gas-liquid-solid mass transfer limitations inherent to heterogeneous hydrogenations.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the crude suspension through a short pad of Celite to remove the heterogeneous Rh@SiO₂ catalyst and the CaO scavenger. Wash the Celite pad with ethyl acetate (3 × 5 mL).

  • Validation & Analytics (Self-Validating Step): Before concentration, analyze a 0.1 mL aliquot of the filtrate via ¹⁹F NMR (using trifluorotoluene as an internal standard). The presence of a single aliphatic C-F multiplet and the strict absence of an Ar-F signal or free HF/fluoride confirms successful dearomatization without hydrodefluorination.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target fluorinated cyclohexane derivative.

Mechanism Arene Fluoroarene Substrate Rh Rh@SiO2 Surface Arene->Rh PiCoord π-Coordination Rh->PiCoord Hydrogenation Rapid H2 Addition (Non-polar solvent) PiCoord->Hydrogenation Favored in Heptane HDF Oxidative Addition (Hydrodefluorination) PiCoord->HDF Suppressed Scavenger CaO Scavenges HF HDF->Scavenger Prevents Autocatalysis

Mechanism of selective dearomatization vs. hydrodefluorination on Rh@SiO2.

Protocol B: Exhaustive Oxygenate Reduction (Ru-Catalyzed)

Objective: Isolate 3-fluoro-4-(3-hydroxypropyl)benzyl alcohol.

Step-by-Step Methodology
  • Inert Preparation: Inside a nitrogen-filled glovebox, charge a glass-lined autoclave insert with 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (1.0 mmol, 226.2 mg), the [Ru(triphos)(TMM)] precatalyst (1.0 mol%, 7.5 mg), and the HNTf₂ acid additive (2.0 mol%, 5.6 mg).

  • Solvent Addition: Add 4.0 mL of anhydrous, degassed tetrahydrofuran (THF).

  • Pressurization: Place the glass insert into the autoclave, seal it, and transfer it to the fume hood. Purge with H₂ gas three times, then pressurize to 60 bar H₂.

  • Reaction Execution: Heat the reactor to 140 °C with continuous stirring (600 rpm) for 24 hours. Causality note: The elevated temperature is required to overcome the high activation barrier of the cationic [Ru(triphos)(Solvent)(H)(H₂)]⁺ cycle when reducing aliphatic carboxylic acids.

  • Workup: Cool the reactor to room temperature and vent the H₂ gas. Dilute the reaction mixture with diethyl ether (10 mL) and wash with saturated aqueous NaHCO₃ (5 mL) to quench the HNTf₂ acid additive.

  • Validation & Analytics (Self-Validating Step): Monitor the organic phase via ATR-FTIR. The complete disappearance of the ester and carboxylic acid carbonyl stretching bands (1735 cm⁻¹ and 1705 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) validates the reduction. Confirm via ¹H NMR that the aromatic protons (δ 6.9–7.5 ppm) remain fully intact, proving chemoselectivity.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure diol.

Quantitative Data Summary

The following table summarizes the divergent reaction parameters and resulting selectivities for the two protocols.

ParameterProtocol A: DearomatizationProtocol B: Oxygenate Reduction
Target Moiety Fluoroarene RingCarboxylic Acid & Methyl Ester
Catalyst Rh@SiO₂ (0.5 mol%)[Ru(triphos)(TMM)] (1.0 mol%)
Additive CaO (5.0 mol%)HNTf₂ (2.0 mol%)
Solvent n-HeptaneTHF
Temperature 80 °C140 °C
H₂ Pressure 50 bar60 bar
Primary Product 3-[2-Fluoro-4-(methoxycarbonyl)cyclohexyl]propanoic acid3-Fluoro-4-(3-hydroxypropyl)benzyl alcohol
Selectivity >95% (No HDF, No ester/acid reduction)>98% (No arene reduction, No HDF)

References

  • Bordet, A., et al. "Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica." Catalysis Science & Technology (2020). 1

  • vom Stein, T., et al. "Highly Versatile Catalytic Hydrogenation of Carboxylic and Carbonic Acid Derivatives using a Ru-Triphos Complex: Molecular Control over Selectivity and Substrate Scope." Journal of the American Chemical Society (2014). 3

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and reproducible crystallization outcomes.

I. Troubleshooting Crystallization

This section addresses common issues encountered during the crystallization of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, providing explanations for their causes and step-by-step protocols for their resolution.

Issue 1: The Compound Fails to Crystallize and Remains in Solution

Symptoms: After cooling the solution, no solid material forms, and the solution remains clear.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound. Allow the solution to cool slowly again. If crystals still do not form, repeat this process. Be cautious not to over-concentrate, which can lead to rapid precipitation of impurities.[1]

  • High Solubility in the Chosen Solvent: The compound is too soluble in the selected solvent, even at lower temperatures.

    • Solution: A suitable crystallization solvent should dissolve the compound when hot but have limited solubility when cold.[1][2] Re-evaluate your solvent choice. Consider a solvent pair system: dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Gentle warming should redissolve the precipitate, and subsequent slow cooling should induce crystallization.[3]

  • Inhibition of Nucleation: The initial formation of crystal seeds (nuclei) is kinetically hindered.

    • Solution: Induce nucleation by scratching the inside of the flask at the liquid-air interface with a glass rod.[1][4] Alternatively, add a "seed crystal" of the pure compound to provide a template for crystal growth.[4][5]

Issue 2: Formation of an Oil Instead of Crystals ("Oiling Out")

Symptoms: A liquid, often viscous, separates from the solution instead of solid crystals.

Possible Causes & Solutions:

  • High Solute Concentration: The solution is excessively concentrated, causing the compound to separate out above its melting point.

    • Solution: Add more solvent to the mixture and gently heat until the oil completely dissolves. Then, allow the solution to cool at a much slower rate.[1][3][6]

  • Rapid Cooling: Cooling the solution too quickly does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Employ a slower cooling rate. This can be achieved by insulating the flask (e.g., with glass wool or by placing it in a Dewar flask) or by using a programmable cooling system.[1][7]

  • Presence of Impurities: Impurities can disrupt the crystallization process and favor the formation of an oil.[1] Structurally related impurities, in particular, can interfere with crystal lattice formation.[8][9]

    • Solution: Purify the compound further before attempting crystallization. Techniques such as column chromatography can be effective in removing problematic impurities.

Issue 3: Poor Crystal Quality (Small Needles or Amorphous Powder)

Symptoms: The resulting solid is a fine powder or consists of very small, needle-like crystals, which can be difficult to filter and may trap impurities.

Possible Causes & Solutions:

  • Rapid Crystallization: If crystallization occurs too quickly, it leads to the formation of many small crystals instead of fewer, larger ones.[7]

    • Solution: To slow down crystal growth, use a larger volume of solvent than the minimum required for dissolution at high temperature.[7] This keeps the compound in solution for a longer period during cooling, allowing for more ordered crystal growth. An ideal crystallization process should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[7]

  • High Rate of Nucleation: Too many crystal nuclei form simultaneously, leading to competition for the solute and resulting in smaller crystals.

    • Solution: Reduce the rate of cooling. A slower temperature decrease will lower the level of supersaturation and favor the growth of existing crystals over the formation of new nuclei.

Issue 4: Low Yield

Symptoms: The amount of recovered crystalline material is significantly lower than expected.

Possible Causes & Solutions:

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor even after cooling.[7]

    • Solution: If the mother liquor has not been discarded, its concentration can be tested by dipping a glass rod into it and allowing the solvent to evaporate. A significant residue indicates a substantial amount of dissolved compound.[7] The mother liquor can be concentrated by evaporation and cooled again to recover more product.

  • Premature Crystallization During Hot Filtration: If a hot filtration step is used to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent premature crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to consider for the crystallization of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid?

While the optimal solvent must be determined experimentally, good starting points for a substituted phenylpropanoic acid would include esters (e.g., ethyl acetate), ketones (e.g., acetone), and alcohols (e.g., isopropanol or methanol).[10] Solvent mixtures, such as dichloromethane/hexane, have been reported for structurally similar compounds.[11] A systematic approach to solvent selection is recommended.

Q2: How do I perform a systematic solvent screening for crystallization?

A structured approach is crucial for identifying the ideal solvent or solvent system.

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount (10-20 mg) of your compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Observe the solubility.

  • If the compound dissolves immediately at room temperature, the solvent is likely too good, and the compound may not crystallize out upon cooling.[4]

  • If the compound is insoluble at room temperature, gently heat the tube. Add more solvent dropwise until the solid dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • An ideal solvent will dissolve the compound when hot but will result in the formation of well-defined crystals upon cooling.[4]

Data Summary Table for Solvent Screening:

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingObservations
Ethyl Acetate
Acetone
Isopropanol
Toluene
Heptane
Water

Q3: My compound is known to exhibit polymorphism. How can this affect my crystallization?

Polymorphism is the ability of a compound to exist in more than one crystal structure.[12][13] Different polymorphs can have distinct physical properties, including solubility, melting point, and stability.[13][14] This can have significant implications for drug development. The presence of impurities can sometimes direct the crystallization towards a specific, and potentially less stable, polymorphic form.[8] It is crucial to characterize the resulting solid (e.g., by PXRD, DSC) to identify the polymorphic form obtained.

Q4: How can I be sure that the crystalline material is pure?

The purity of the crystallized material should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining chemical purity. The melting point of the crystals can also be a good indicator of purity; pure compounds typically have a sharp melting point range, whereas impurities will broaden and depress the melting point.

Q5: What is the purpose of using a solvent pair in crystallization?

A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, offers a powerful method for crystallization when a single suitable solvent cannot be found.[3] This technique allows for fine-tuning of the supersaturation level. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until a slight turbidity persists. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.

Visualization of Troubleshooting Workflow

Below is a diagram illustrating the decision-making process when troubleshooting common crystallization issues.

Crystallization Troubleshooting start Start Crystallization (Cooling Saturated Solution) outcome Observe Outcome start->outcome no_xtal No Crystals Form (Clear Solution) outcome->no_xtal No Solid oil_out Oil Forms outcome->oil_out Liquid Phase Separation poor_xtal Poor Crystals (Powder/Needles) outcome->poor_xtal Fine Solid/Needles good_xtal Good Crystals Form outcome->good_xtal Well-defined Crystals ts_no_xtal Troubleshoot: - Insufficient Supersaturation? - Too Soluble? - Nucleation Inhibited? no_xtal->ts_no_xtal ts_oil_out Troubleshoot: - Too Concentrated? - Cooling Too Fast? - Impurities Present? oil_out->ts_oil_out ts_poor_xtal Troubleshoot: - Crystallization Too Rapid? - High Nucleation Rate? poor_xtal->ts_poor_xtal sol_no_xtal Action: - Evaporate Solvent - Change Solvent/Use Pair - Scratch/Seed ts_no_xtal->sol_no_xtal sol_oil_out Action: - Add More Solvent - Slow Cooling Rate - Re-purify Material ts_oil_out->sol_oil_out sol_poor_xtal Action: - Use More Solvent - Slow Cooling Rate ts_poor_xtal->sol_poor_xtal sol_no_xtal->start Retry sol_oil_out->start Retry sol_poor_xtal->start Retry

Caption: Decision tree for troubleshooting common crystallization problems.

References

  • Vertex AI Search. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Vertex AI Search. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Vertex AI Search. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. [Link]

  • CRYSFORMA. POLYMORPHISM & CRYSTALLIZATION. [Link]

  • Journal of Chemical Engineering of Japan. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. [Link]

  • PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • CrystEngComm (RSC Publishing). (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. [Link]

  • Exp 2 - Crystallization. [Link]

  • Recrystallization. [Link]

  • Jack Westin. Recrystallization - Organic Chemistry. [Link]

  • Taylor & Francis Online. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. [Link]

  • PMC. 3-(2-Fluorophenoxy)propanoic acid. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Google Patents.

Sources

Technical Support Center: Troubleshooting Solubility for 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (CAS: 948840-09-3).

Handling this molecule requires navigating a classic physicochemical paradox: it possesses a lipophilic core that resists aqueous dissolution, an acidic moiety that demands pH adjustment, and a labile ester group that degrades under those exact pH adjustments. This guide provides field-proven, self-validating methodologies to overcome these liabilities without compromising your Active Pharmaceutical Ingredient (API).

Part 1: Physicochemical Profile & Solubility Liabilities

Before formulating your compound, it is critical to understand the structural parameters driving its behavior in solution. The data below summarizes the key metrics that dictate solvent compatibility.

PropertyValue / DescriptionFormulation Implication
Molecular Formula C₁₁H₁₁FO₄Highly organic; requires co-solvents for initial dissolution.
Molecular Weight 226.20 g/mol Use 2.26 mg per 1.0 mL of solvent to achieve a 10 mM stock.
pKa (Predicted) ~4.55 (Propanoic acid)Unionized and highly insoluble in acidic/neutral aqueous buffers (pH < 5).
LogP (Predicted) ~2.0 - 2.5Lipophilic. Prone to hydrophobic aggregation in polar media.
Structural Liability Methyl Ester (Methoxycarbonyl)Critical: Highly susceptible to base-promoted saponification (hydrolysis).

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound turn "milky" when diluted from a DMSO stock into PBS?

Diagnosis: Kinetic Supersaturation and DMSO Crash-Out When you dissolve the compound in 100% DMSO, you create a stable, thermodynamically favorable solution. However, rapidly diluting this stock into an aqueous buffer (like PBS at pH 7.4) forces the compound into a supersaturated state. Because the molecule possesses a highly lipophilic fluorophenyl ring, the sudden shift in the solvent's dielectric constant causes the compound to exceed its kinetic solubility [1]. The system rapidly seeks thermodynamic equilibrium by nucleating and forming colloidal aggregates, resulting in a "milky" precipitate [2]. This "crash-out" will sequester your API, lower the actual free-drug concentration, and cause false-positive light scattering in optical assays.

Q2: Can I use 1M NaOH to deprotonate the carboxylic acid and increase aqueous solubility?

Diagnosis: Dangerous. Irreversible API Degradation. It is tempting to use a strong base to deprotonate the propanoic acid moiety (pKa ~4.55) to form a highly soluble sodium salt. However, your molecule contains a methoxycarbonyl group. Under basic conditions, the hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the electron-deficient carbonyl carbon of the ester to form a tetrahedral intermediate [3]. This intermediate rapidly collapses, expelling a methoxide ion and irreversibly yielding a dicarboxylic acid (3-(4-carboxy-2-fluorophenyl)propanoic acid) via saponification [3]. Do not use strong bases to formulate this compound.

Hydrolysis A Intact Molecule (Methyl Ester) B Hydroxide (OH⁻) Nucleophilic Attack A->B High pH (NaOH) C Tetrahedral Intermediate B->C D Methoxide Expulsion & Deprotonation C->D E Degraded API (Dicarboxylic Acid) D->E Irreversible

Base-promoted ester hydrolysis mechanism leading to irreversible API degradation.

Q3: How do I prevent precipitation in cell-based assays without using base?

Diagnosis: Use Cyclodextrin Inclusion Complexes To achieve high aqueous concentrations without altering the pH to destructive basic levels, we recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity [4]. The lipophilic fluorophenyl ring of the compound inserts into this cavity, forming a non-covalent inclusion complex. This shields the hydrophobic structural liabilities from the aqueous environment, significantly enhancing thermodynamic solubility while protecting the labile ester from hydrolysis [4].

Workflow Start Solid Compound (CAS 948840-09-3) DMSO Dissolve in 100% DMSO (10 mM Stock) Start->DMSO Branch1 Direct Dilution into PBS (pH 7.4) DMSO->Branch1 Branch2 Dilution into 20% HP-β-CD Aqueous Buffer DMSO->Branch2 Crash Kinetic Supersaturation & DMSO Crash-out Branch1->Crash Hydrophobic Aggregation Stable Stable Inclusion Complex (Assay Ready) Branch2->Stable Cavity Encapsulation

Formulation decision tree highlighting the prevention of DMSO crash-out.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Preparation of a 10 mM Master DMSO Stock

This protocol ensures complete disruption of the crystal lattice without introducing water that could trigger premature nucleation.

  • Weighing: Accurately weigh 2.26 mg of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid into a sterile, amber-tinted glass vial. (Amber glass prevents potential UV-mediated degradation).

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to the vial.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature (20-25°C) for 5 minutes. Do not heat the bath.

  • Self-Validation Check: Hold the vial against a dark background and shine a light through it. The solution must be completely transparent. Any light scattering, turbidity, or visible specs indicate incomplete dissolution, requiring further sonication.

  • Storage: Aliquot into 50 µL volumes in tightly sealed microcentrifuge tubes to avoid freeze-thaw cycles and atmospheric moisture absorption. Store at -20°C.

Protocol B: Preparation of a 100 µM Aqueous Assay Solution (HP-β-CD Method)

This protocol utilizes host-guest complexation to safely transition the API from organic to aqueous media, suitable for in vitro cell assays.

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution by dissolving 2.0 g of Hydroxypropyl-β-cyclodextrin in 10 mL of your target assay buffer (e.g., PBS, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • The "Spike" (Critical Step): Take 10 µL of the 10 mM DMSO Master Stock (from Protocol A).

  • Complexation: Place 990 µL of the 20% HP-β-CD buffer on a vortex mixer set to medium speed. While the buffer is actively swirling, slowly pipette the 10 µL DMSO stock directly into the center of the vortex.

    • Causality Note: Adding the organic stock to an actively mixing cyclodextrin solution ensures the API is immediately encapsulated by the CD cavities before hydrophobic aggregation (nucleation) can occur.

  • Equilibration: Allow the solution to mix at room temperature for 15 minutes to ensure thermodynamic equilibrium of the inclusion complexes.

  • Self-Validation Check: Centrifuge the final formulation at 10,000 x g for 5 minutes. Carefully examine the bottom of the tube. A successful inclusion complex will yield no white pellet , confirming 100% of the API is stabilized in the solution phase. The final solution contains 100 µM API and 1% DMSO, which is well-tolerated by most cell lines.

References

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • The DMSO "Crash-Out" Phenomenon. Benchchem Technical Resources.
  • Basic Hydrolysis of Esters - Saponific
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

Technical Support Center: HPLC Method Development for 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the HPLC analysis of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to establish a strong foundation for your method development.

Q1: What is the primary challenge in analyzing 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid by reverse-phase HPLC?

A1: The primary challenge stems from its acidic nature. The carboxylic acid functional group can exist in both ionized (deprotonated) and non-ionized (protonated) forms, depending on the mobile phase pH.[1] This dual state can lead to poor peak shape, specifically peak tailing or fronting, and shifting retention times if the pH is not carefully controlled.[2][3] The goal is to suppress the ionization of the carboxylic acid to ensure a single, stable form of the analyte interacts with the stationary phase.

Q2: What is a suitable starting point for column selection?

A2: A C18 (octadecyl) column is the most common and versatile starting point for reverse-phase HPLC and is well-suited for the separation of moderately polar to non-polar compounds like phenylpropanoic acid derivatives.[4][5] Look for a high-purity, end-capped silica-based C18 column to minimize secondary interactions with residual silanols, which can cause peak tailing with acidic compounds.[6]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Stationary Phase C18, 5 µm (or smaller), 150 x 4.6 mmGood retention for non-polar compounds; standard geometry for initial development.[5]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterSuppresses ionization of the analyte's carboxylic acid group.[2][3]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase HPLC.[1]
Detection UV at 220 nm or 254 nmPhenylpropanoic acids typically have strong UV absorbance at these wavelengths.[7]
Column Temperature 30-40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.[8][9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 5-10 µLA smaller volume is a good starting point to avoid column overload.

Q3: Should I use an isocratic or gradient elution?

A3: For method development and analysis of samples with unknown impurities, a gradient elution is recommended.[10][11][12] A gradient allows for the elution of compounds with a wide range of polarities and provides a good overview of the sample complexity.[13] Once the retention times of all components are known, an isocratic method can be developed for routine analysis if the components have similar retention behaviors.[11]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing for acidic compounds is a common issue in reverse-phase HPLC.[6] The primary causes are typically related to secondary interactions with the stationary phase or issues with the mobile phase pH.

Potential Causes & Solutions:

  • Incomplete Ion Suppression: The mobile phase pH may be too close to the pKa of your analyte. When the pH is within about 1.5 units of the pKa, both the ionized and non-ionized forms of the acid exist, leading to a distorted peak.[14]

    • Solution: Lower the mobile phase pH. A good rule of thumb is to adjust the pH to be at least 2 units below the analyte's pKa.[2] For a carboxylic acid, a pH of 2.5-3.0 is usually sufficient. Use an acidic modifier like phosphoric acid or formic acid in your aqueous mobile phase.[2]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase are acidic and can interact with the analyte, causing tailing.[6]

    • Solution:

      • Use a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups.[6]

      • Operate at a low pH (e.g., pH < 3) to ensure the silanol groups are fully protonated and less likely to interact with your analyte.[15]

  • Column Overload: Injecting too much sample can lead to peak tailing.[16]

    • Solution: Reduce the injection volume or the concentration of your sample and re-inject.

Q: My peak is fronting. What does this indicate?

A: Peak fronting is less common than tailing for acidic compounds but can occur.

Potential Causes & Solutions:

  • Analyte Dissociation: Similar to tailing, if the analyte is partially ionized, the more polar ionized form will travel faster through the non-polar column, leading to a fronting peak.[2]

    • Solution: Lower the mobile phase pH to suppress ionization, as described for peak tailing.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion, including fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

Issue 2: Poor Resolution or Co-eluting Peaks

Q: I have an impurity that is not well-separated from my main peak. How can I improve the resolution?

A: Improving resolution involves manipulating the selectivity, efficiency, or retention of your method.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of your aqueous and organic mobile phases may not be ideal for separating the compounds of interest.

    • Solution:

      • Adjust the Gradient: If using a gradient, try a shallower gradient slope around the elution time of your peaks of interest. This will increase the separation between them.

      • Change the Organic Modifier: Acetonitrile and methanol have different selectivities.[1] If you are using acetonitrile, try switching to methanol, or vice-versa. This can alter the elution order and improve resolution.

  • Incorrect pH: The mobile phase pH can significantly impact the selectivity between ionizable compounds.[3]

    • Solution: Make small, controlled adjustments to the mobile phase pH. Even a small change can alter the retention of your analyte and its impurities differently, leading to better separation.

  • Insufficient Column Efficiency: The column may not be providing enough theoretical plates to separate the closely eluting peaks.

    • Solution:

      • Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm).

      • Use a longer column (e.g., 250 mm). Both of these options will increase the column's efficiency but will also lead to higher backpressure.

  • Suboptimal Temperature: Temperature can affect the selectivity of a separation.[8][17]

    • Solution: Try adjusting the column temperature (e.g., in 5 °C increments) to see if it improves the separation.

Issue 3: Retention Time Variability

Q: My retention times are shifting between injections. What could be causing this instability?

A: Unstable retention times are often a sign of an un-equilibrated system or changes in the mobile phase.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[10]

    • Solution: Increase the equilibration time at the end of your gradient method. A good starting point is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Mobile Phase Instability:

    • pH Drift: If your mobile phase is not buffered, its pH can change over time (e.g., due to absorption of atmospheric CO2), affecting the retention of your acidic analyte.[14]

      • Solution: Use a buffer to control the mobile phase pH, especially if it is in the range of 3-6.[18] Phosphate or acetate buffers are common choices, depending on the desired pH.[19] Ensure the buffer concentration is adequate (typically 10-25 mM).[19]

    • Evaporation: The composition of the mobile phase can change due to the evaporation of the more volatile organic component.

      • Solution: Keep mobile phase bottles capped and do not prepare large volumes that will sit on the instrument for extended periods.

  • Pump Issues: Fluctuations in the pump flow rate will lead to proportional changes in retention time.

    • Solution: Check for leaks in the system and ensure the pump seals are in good condition.[20] Degas the mobile phase to prevent air bubbles from entering the pump.[20]

Experimental Workflows & Diagrams

Visualizing the method development and troubleshooting process can help in systematically addressing challenges.

Method Development Workflow

MethodDevelopment A 1. Define Analyte Properties (Acidic, UV active) B 2. Initial Column & Mobile Phase Selection (C18, ACN/Water with Acid) A->B C 3. Scouting Gradient (e.g., 5-95% B in 20 min) B->C D 4. Evaluate Chromatogram (Peak Shape, Resolution) C->D E Peak Shape Poor? D->E F Resolution Inadequate? E->F No G Adjust pH / Use End-capped Column E->G Yes H Optimize Gradient / Change Organic Modifier F->H Yes I Method Optimized F->I No G->C H->C J Validate Method I->J

Caption: A systematic workflow for HPLC method development.

Troubleshooting Peak Tailing

PeakTailingTroubleshooting Start Peak Tailing Observed Check1 Is Mobile Phase pH < pKa - 2? Start->Check1 Action1 Lower Mobile Phase pH (e.g., add 0.1% H3PO4) Check1->Action1 No Check2 Is Sample Concentration Too High? Check1->Check2 Yes Action1->Start Action2 Dilute Sample Check2->Action2 Yes Check3 Using an End-capped Column? Check2->Check3 No Action2->Start Action3 Switch to a High-Quality End-capped Column Check3->Action3 No End Symmetrical Peak Check3->End Yes Action3->Start

Caption: A decision tree for troubleshooting peak tailing.

References

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. (2009, July 12). [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Agilent Technologies. [Link]

  • Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. (2025, May 23). [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025, June 6). [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • When is Gradient Elution Better than Isocratic Elution? - Biotage. (2023, January 24). [Link]

  • How Does Temperature Affect Selectivity? - LCGC International. (2022, April 15). [Link]

  • Troubleshooting Common HPLC Issues. Labcompare.com. (2025, February 28). [Link]

  • Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry - ACS Publications. (2012, March 19). [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. (2019, June 4). [Link]

  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? - Welch Materials. (2026, January 6). [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. (2026, February 27). [Link]

  • Your Guide to Select the buffer in HPLC development part 2. PharmaCores. (2025, September 2). [Link]

  • How Column Temperature Affects HPLC Resolution. Chrom Tech. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. [Link]

  • Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. Journal of Medicinal Chemistry - ACS Publications. (2003, July 10). [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. (2026, February 27). [Link]

  • Role of Buffers in Liquid Chromatography. Phenomenex. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. (2025, May 29). [Link]

  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. (2025, October 8). [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. (2025, February 1). [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho. (2025, August 25). [Link]

  • Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic …. J-Stage. [Link]

  • 11 HPLC Problems and Solutions You Must Know. Labtech. [Link]

  • Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. Request PDF - ResearchGate. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. (2012, April 26). [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. [Link]

  • Why Temperature Is Important in Liquid Chromatography. Ibis Scientific, LLC. (2025, March 6). [Link]

  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. (2022, October 6). [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. (2023, December 27). [Link]

  • pH/Organic Solvent Double-Gradient Reversed-Phase HPLC. Analytical Chemistry. (2004, December 2). [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). [Link]

Sources

Technical Support Center: Synthesis of 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, which is commonly prepared via a Mizoroki-Heck reaction. The typical reaction involves the palladium-catalyzed coupling of an aryl halide, such as methyl 2-fluoro-4-bromobenzoate or methyl 2-fluoro-4-iodobenzoate, with acrylic acid.

Problem 1: Low or No Product Yield

Question: My reaction is giving a very low yield or no 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid at all. What are the common causes and how can I troubleshoot this?

Answer: Low or no product formation in a Mizoroki-Heck reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The active catalyst in the Heck reaction is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[1][2] Inefficient reduction can lead to low catalytic activity.

    • Solution: Ensure your reagents and solvents are free of oxidizing impurities. The addition of a phosphine ligand can aid in the stabilization and regeneration of the active Pd(0) catalyst.[2]

  • Poor Substrate Reactivity: The reactivity of the aryl halide is crucial. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[3][4]

    • Solution: If you are using an aryl bromide and experiencing low reactivity, consider switching to the corresponding aryl iodide. Increasing the reaction temperature can also promote the oxidative addition step, which is often rate-limiting.[4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

    • Solution: A screening of reaction conditions is often necessary. Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., potassium carbonate).[2][5] Solvents like DMF, DMAc, or toluene are frequently used.[2][6]

Problem 2: Formation of Significant Byproducts

Question: I am observing several impurities in my reaction mixture alongside the desired product. How can I identify and minimize these byproducts?

Answer: Byproduct formation is a common challenge in palladium-catalyzed cross-coupling reactions. Here are some of the most likely side products in your synthesis and strategies to mitigate them:

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl byproduct. This side reaction is often promoted by the presence of oxygen.[7]

    • Solution: Rigorously degas your solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Lowering the reaction temperature may also reduce the rate of homocoupling.[7]

  • Dehalogenation of the Aryl Halide: This leads to the formation of methyl 2-fluorobenzoate. This is more prevalent with electron-rich aryl halides and highly active catalyst systems. The hydrogen source can be the solvent, base, or other reagents.[7]

    • Solution: Consider using a less active catalyst system or a milder base. Running control experiments to assess the stability of your starting material under the reaction conditions can help diagnose the issue.[7]

  • Double Bond Isomerization: The Heck reaction can sometimes produce isomers of the desired product where the double bond has migrated.[8]

    • Solution: The choice of ligand can influence the extent of isomerization.[8] The use of certain bases and reaction conditions can also minimize this side reaction.[9]

  • Formation of Regioisomers (α- vs. β-Arylation): The Heck reaction of acrylic acid can potentially yield two regioisomers: the desired β-substituted product and the α-substituted isomer. For electron-deficient alkenes like acrylates, the reaction typically favors the β-isomer.[10][11]

    • Solution: The regioselectivity is influenced by both electronic and steric factors. While β-arylation is generally favored with acrylic acid, the choice of phosphine ligand can sometimes be used to control the regioselectivity.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Mizoroki-Heck synthesis of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid?

A1: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of methyl 2-fluoro-4-halobenzoate to form a Pd(II) intermediate.[2][13]

  • Alkene Coordination and Insertion: Acrylic acid coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-Aryl bond.[2][13]

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step generally leads to the formation of the E-isomer.[2][13]

  • Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, which can then participate in another catalytic cycle.[2][13]

Q2: How can I effectively purify the final product from the reaction mixture?

A2: Purification of cinnamic acid derivatives from a Heck reaction mixture typically involves the following steps:

  • After the reaction is complete, the mixture is cooled, and the solvent is often removed under reduced pressure.[5]

  • The crude product can be extracted with an organic solvent like ethyl acetate and washed with water.[5]

  • To separate the acidic product from neutral byproducts and starting materials, an acid-base extraction can be performed. The organic layer is treated with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the carboxylic acid, making it water-soluble. The aqueous layer is then separated and acidified with an acid (e.g., HCl) to precipitate the purified product.[14]

  • The precipitated solid is then filtered, washed with water, and dried.[14]

  • If further purification is required, recrystallization or column chromatography can be employed.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product and byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Reaction Monitoring: Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the consumption of the starting materials and the formation of the product.[14]

  • Product and Byproduct Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and any isolated byproducts.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

    • Infrared (IR) Spectroscopy: To identify key functional groups in the product molecule.

Visualizing the Process

Mizoroki-Heck Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) B->C D Alkene Coordination C->D Alkene E Ar-Pd(II)-X(Ln)(Alkene) D->E F Migratory Insertion E->F G R-Pd(II)-X(Ln) F->G H β-Hydride Elimination G->H I Product H->I J H-Pd(II)-X(Ln) H->J K Reductive Elimination (Base) J->K Base K->A Base-H+X-

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Workflow for Low Yield

G Start Low or No Product Yield Catalyst Check Catalyst Activity Start->Catalyst Substrate Evaluate Substrate Reactivity Start->Substrate Conditions Optimize Reaction Conditions Start->Conditions Precatalyst Ensure Pd(II) to Pd(0) Reduction Catalyst->Precatalyst Ligand Add/Change Phosphine Ligand Catalyst->Ligand ArylHalide Switch to More Reactive Aryl Halide (e.g., Br to I) Substrate->ArylHalide Temp Increase Reaction Temperature Substrate->Temp Base Screen Different Bases Conditions->Base Solvent Screen Different Solvents Conditions->Solvent

Caption: A decision tree for troubleshooting low product yield.

Summary of Key Reaction Parameters and Potential Byproducts

ParameterRecommendation/ObservationPotential ByproductsMitigation Strategy
Aryl Halide Ar-I > Ar-Br > Ar-Cl in reactivity.[3][4]Homocoupled biaryl, Dehalogenated arene.[7]Use an inert atmosphere, optimize temperature, choose a milder base.[7]
Catalyst Pd(II) precatalysts like Pd(OAc)₂ are common but require in-situ reduction.[1][2]Palladium black (inactive).[7]Use of stabilizing phosphine ligands.[2]
Ligand Phosphine ligands stabilize the catalyst and can influence selectivity.[8][12]Regioisomers, double bond isomers.[8][12]Screen different phosphine ligands to optimize selectivity.[8][12]
Base Both organic and inorganic bases are effective; choice can impact yield and side reactions.[2][5]Screen various bases to find the optimal one for the specific substrate combination.
Solvent Polar aprotic solvents like DMF or DMAc are commonly used.[2][6]Ensure the solvent is dry and degassed.
Temperature Higher temperatures can increase the rate but may also promote side reactions.[3][7]Increased byproduct formation.[7]Optimize temperature to balance reaction rate and selectivity.

References

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(28), 6989–7000. [Link]

  • Reddy, R. S., & Tanaka, M. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1594–1603. [Link]

  • MacDonald, M. J., et al. (2023). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. ChemRxiv. [Link]

  • Wang, L., & Li, P. (2006). Catalysis and Regioselectivity of the Aqueous Heck Reaction by Pd(0) Nanoparticles under Ultrasonic Irradiation. The Journal of Organic Chemistry, 71(12), 4682–4685. [Link]

  • Deshmukh, R. R., & Bhanage, B. M. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry, 25(15), 8633-8637.
  • Gáspár, D., et al. (2018). Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic “Ligandless” Palladium Complex. Organic Process Research & Development, 22(12), 1773–1780. [Link]

  • Mizoroki-Heck Reaction. (2014). Chem-Station Int. Ed. [Link]

  • Yang, D., et al. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry, 76(18), 7403–7410. [Link]

  • Knowles, J. P., & Whiting, A. (2014). Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands. The Journal of Organic Chemistry, 79(22), 11024–11035. [Link]

  • Colacot, T. J. (2021). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Catalysis, 11(23), 14595–14621. [Link]

  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(10), 6569–6594. [Link]

  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (2016). ResearchGate. [Link]

  • Suppression of double bond isomerisation in intramolecular Heck reactions using supercritical carbon dioxide. (n.d.). ResearchGate. Retrieved from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]

  • de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction (pp. 1-33). John Wiley & Sons, Ltd. [Link]

  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST. (n.d.). ResearchGate. Retrieved from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Heck Reaction of Aryl Halides with Linear or Cyclic Alkenes Catalyzed by a Tetraphosphine/Palladium Catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid,.... (n.d.). ResearchGate. Retrieved from [Link]

  • Dauth, A., & Brookhart, M. (2016). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Proceedings of the National Academy of Sciences, 113(42), 11731–11736. [Link]

  • Miyaura, N., & Suzuki, A. (2002). Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes. Journal of Synthetic Organic Chemistry, Japan, 60(7), 676-686.
  • Heck Reaction. (n.d.). SATHEE JEE. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Purification of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid. This document offers a flexible framework of solutions to common purification challenges, grounded in established scientific principles.

Introduction

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is a key intermediate in the synthesis of various pharmaceutical agents. Achieving high purity of this compound is critical for downstream applications and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive resource for optimizing two primary purification techniques: recrystallization and high-performance liquid chromatography (HPLC).

Troubleshooting Purification Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid organic compounds. Its success hinges on the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures.

Q1: My compound fails to crystallize from solution upon cooling. What should I do?

A1: This is a common issue that typically points to a non-ideal solvent system or insufficient supersaturation. Here’s a systematic approach to troubleshoot:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a single, small crystal to the solution. A seed crystal provides a template for further crystal formation.

  • Increase Supersaturation:

    • Evaporation: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound. Allow the more concentrated solution to cool slowly.

    • Solvent Pair: If using a single solvent is ineffective, a two-solvent (or solvent-antisolvent) system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[1][2]

Q2: My compound "oils out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil completely dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.

  • Change Solvent System: The chosen solvent may be too nonpolar. Try a more polar solvent or a different solvent pair. The goal is to find a system where the compound's solubility decreases more gradually with temperature.

  • Lower the Concentration: A highly concentrated solution can sometimes lead to oiling out. Add more solvent to the heated solution before allowing it to cool.

Q3: The purity of my recrystallized product is still not satisfactory. What are the likely causes and solutions?

A3: Low purity after recrystallization can result from several factors:

  • Inefficient Removal of Impurities:

    • If the impurities have similar solubility profiles to your target compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary.

    • Consider if the impurities are colored. If so, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Inclusion of Mother Liquor: Ensure that the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent after filtration to remove any residual mother liquor containing dissolved impurities.

  • Co-precipitation: If the concentration of impurities is very high, they may co-precipitate with your product. In such cases, it may be necessary to perform a preliminary purification step, such as column chromatography, before recrystallization.

Table 1: Common Solvents for Recrystallization of Aromatic Carboxylic Acids

Solvent ClassExamplesPolarityComments
AlcoholsMethanol, Ethanol, IsopropanolPolar ProticOften good solvents for carboxylic acids due to hydrogen bonding.[3]
EstersEthyl AcetatePolar AproticGood for compounds of intermediate polarity.
KetonesAcetonePolar AproticA versatile solvent, but its low boiling point can be a disadvantage.
EthersDiethyl Ether, Tetrahydrofuran (THF)Moderately Polar AproticOften used in solvent pairs.
Aromatic HydrocarbonsToluene, XyleneNonpolarCan be effective, especially for less polar compounds.
Halogenated SolventsDichloromethaneModerately Polar AproticUse with caution due to potential reactivity and environmental concerns.
WaterHighly Polar ProticGenerally, a poor solvent for this compound alone but can be used as an anti-solvent in a pair with a miscible organic solvent.
II. HPLC Purification Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for purifying and analyzing pharmaceutical intermediates. For acidic compounds like 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, reversed-phase HPLC is typically the method of choice.[4]

Q1: I am seeing poor peak shape (tailing or fronting) for my compound. What are the likely causes?

A1: Poor peak shape can compromise resolution and accurate quantification. Here are the common culprits and their solutions:

  • Peak Tailing:

    • Secondary Interactions: The acidic nature of your compound can lead to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the carboxylic acid protonated and minimize silanol interactions. Adding a buffer, such as phosphate or acetate, can help maintain a stable pH.[5]

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

    • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.

  • Peak Fronting:

    • Column Overload: This is a common cause of fronting. Reduce the sample concentration or injection volume.

    • Low Temperature: Operating at a very low temperature can sometimes cause fronting. Try increasing the column temperature to 30-40 °C.

Q2: My compound is not well-retained on the column (eluting too early). How can I increase its retention time?

A2: Insufficient retention leads to poor separation from the solvent front and early-eluting impurities. To increase retention time in reversed-phase HPLC:

  • Decrease the Organic Solvent Concentration: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger interaction of your nonpolar analyte with the stationary phase.

  • Change the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter selectivity and may increase retention.

  • Use a Less Polar Stationary Phase: If you are using a C8 column, switching to a C18 column will provide a more nonpolar stationary phase and increase retention.

Q3: I am not achieving adequate separation between my target compound and an impurity. What strategies can I employ to improve resolution?

A3: Improving resolution is key to obtaining a pure product. Here are several approaches:

  • Optimize the Mobile Phase:

    • Adjust Organic/Aqueous Ratio: Fine-tune the mobile phase composition. A shallower gradient or a lower isocratic percentage of the organic solvent can improve separation.

    • Change the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity and improve resolution.

    • Modify the pH: Small adjustments to the mobile phase pH can change the ionization state of your compound and impurities, potentially leading to better separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry can have a dramatic effect. Consider a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Increase the Column Temperature: Increasing the temperature can improve efficiency and may alter selectivity, leading to better resolution.

Table 2: Suggested Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for nonpolar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Ensures the carboxylic acid is protonated, leading to better peak shape.[5]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 30-90% B over 20 minutesA good starting point to elute the compound and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Detection UV at 254 nmThe aromatic ring should provide a strong chromophore at this wavelength.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities I might encounter in my sample of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid?

A: The impurity profile will depend on the synthetic route used. However, some common potential impurities include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Positional Isomers: Isomers where the fluoro or methoxycarbonyl groups are at different positions on the aromatic ring.

  • By-products of Side Reactions: For example, if the synthesis involves a reduction step, over-reduction or incomplete reduction products could be present.

  • Hydrolysis Product: The methyl ester could be hydrolyzed to the corresponding carboxylic acid, resulting in 3-(2-fluoro-4-carboxyphenyl)propanoic acid.

Q: How can I determine the best solvent for recrystallization without prior solubility data?

A: A systematic approach using small-scale solubility tests is the most effective way:

  • Select a Range of Solvents: Choose 5-7 solvents with varying polarities (see Table 1).

  • Room Temperature Test: Place a small amount of your compound (a few milligrams) in a test tube and add a few drops of a solvent. If it dissolves readily at room temperature, it is likely too good of a solvent for recrystallization.

  • Hot Solvent Test: If the compound is insoluble at room temperature, heat the test tube. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Cooling Test: If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.

  • Solvent Pair Testing: If no single solvent is ideal, test solvent pairs as described in the troubleshooting section.

Q: Can I use flash chromatography for the purification of this compound?

A: Yes, flash chromatography is a suitable technique for the initial purification of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, especially for removing major impurities before a final recrystallization step. A common stationary phase would be silica gel, and the mobile phase would typically be a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). The acidic nature of the compound may cause tailing on silica gel. Adding a small amount of acetic or formic acid to the mobile phase can help to improve the peak shape.

Visualizations

Diagram 1: Logical Workflow for Purification Method Selection

PurificationWorkflow start Crude Product 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid assess_purity Assess Purity (e.g., TLC, HPLC, NMR) start->assess_purity decision_purity Purity > 95%? assess_purity->decision_purity end_product Pure Product decision_purity->end_product Yes decision_impurities Major Impurities Present? decision_purity->decision_impurities No flash_chrom Flash Column Chromatography decision_impurities->flash_chrom Yes recrystallization Recrystallization decision_impurities->recrystallization No assess_purity2 Assess Purity flash_chrom->assess_purity2 recrystallization->end_product hplc_purification Preparative HPLC assess_purity2->recrystallization

Sources

Validation & Comparative

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Ortho-Fluorination in Phenylpropanoic Acid Scaffolds: 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic Acid vs. Non-Fluorinated Analogs

As drug development increasingly relies on precise structural modifications to optimize pharmacokinetics and target engagement, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry[1]. This guide provides an objective, in-depth comparison between the non-fluorinated building block 3-[4-(methoxycarbonyl)phenyl]propanoic acid and its fluorinated analog, 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid .

By analyzing their physicochemical properties, conformational dynamics, and metabolic stability, we will establish why the ortho-fluorinated analog is frequently the superior choice for advanced lead optimization, particularly in the design of GPCR agonists and enzyme inhibitors[2].

Physicochemical and Structural Profiling

The introduction of a single fluorine atom at the ortho position relative to the propanoic acid chain fundamentally alters the molecule's electronic distribution and lipophilicity[3].

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This unique combination allows it to exert a strong electron-withdrawing inductive effect (-I) without introducing prohibitive steric bulk. As summarized in the table below, this effect subtly lowers the pKa of the distant carboxylic acid while simultaneously increasing the overall lipophilicity (LogP) of the scaffold, which is critical for passive membrane permeability[1].

Table 1: Comparative Physicochemical Properties

Property3-[4-(methoxycarbonyl)phenyl]propanoic acid3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid
CAS Number 151937-09-6948840-09-3
Molecular Weight 208.21 g/mol 226.20 g/mol
Predicted pKa (Acid) ~4.65~4.55
LogP (Lipophilicity) ~1.8~2.1
Primary Metabolic Liability High (Ortho-hydroxylation, β-oxidation)Low (Blocked ortho-site, deactivated ring)

Conformational Control and Target Binding

In medicinal chemistry, the entropic penalty of binding occurs when a flexible molecule must "freeze" into a specific conformation to fit into a receptor pocket. The ortho-fluorine acts as a conformational lock[3].

The steric volume of the fluorine atom, combined with localized dipole-dipole repulsion between the fluorine and the carbonyl oxygen of the propanoic acid chain, restricts the free rotation of the C(aryl)-C(aliphatic) bond. This pre-organizes the propanoic acid side chain—a critical pharmacophore in many metabolic targets, such as the GPR40/FFA1 receptor[2]. By adopting a pre-organized bioactive conformation in aqueous solution, the fluorinated molecule suffers a significantly lower entropic penalty upon binding, thereby enhancing receptor affinity.

ConformationalLogic A Ortho-Fluorination B Steric Bulk & Dipole Interactions A->B C Restricted Bond Rotation B->C D Pre-organized Conformation C->D E Reduced Entropic Penalty D->E

Logic flow: Ortho-fluorination induces conformational pre-organization, reducing entropic penalty.

Metabolic Stability and Pharmacokinetics

Phenylpropanoic acid scaffolds are notoriously susceptible to rapid in vivo clearance via two primary pathways: CYP450-mediated aromatic hydroxylation and mitochondrial β-oxidation of the aliphatic chain[2].

The ortho-fluoro substitution strategically mitigates both liabilities. First, it physically occupies the C2 position, completely blocking hydroxylation at that specific site. Second, the strong electron-withdrawing nature of the fluorine atom deactivates the entire aromatic ring toward oxidative metabolism[1]. Furthermore, this electronic modulation extends to the propanoic acid moiety, which has been shown to reduce the rate of β-oxidation in analogous therapeutic agents[2].

MetabolicStability cluster_0 Non-Fluorinated Analog cluster_1 Ortho-Fluoro Analog Substrate Phenylpropanoic Acid Scaffold NonF H at Ortho Position Substrate->NonF F F at Ortho Position Substrate->F Metab1 Rapid CYP450 Hydroxylation NonF->Metab1 Metab2 High Susceptibility to β-oxidation NonF->Metab2 Stable1 Blocked Ortho Hydroxylation F->Stable1 Stable2 Reduced β-oxidation (Electronic Effect) F->Stable2

Comparative metabolic pathways of non-fluorinated versus ortho-fluorinated phenylpropanoic acids.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To empirically validate the metabolic advantages of the fluorinated analog, researchers must employ a robust in vitro clearance assay. The following protocol details a Human Liver Microsome (HLM) stability workflow designed as a self-validating system to ensure data trustworthiness.

Causality & Design Rationale: This protocol includes a minus-NADPH (-NADPH) control. Because CYP450 enzymes require NADPH as a cofactor to function, any degradation observed in the -NADPH control indicates chemical instability or non-CYP enzymatic degradation (e.g., esterases acting on the methoxycarbonyl group). This ensures that the calculated intrinsic clearance ( CLint​ ) is strictly attributed to oxidative metabolism.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of the test compounds (fluorinated and non-fluorinated analogs) and a high-clearance positive control (Verapamil) in LC-MS grade DMSO.

    • Dilute stocks to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Reaction Mixture Assembly:

    • In a 96-well plate, combine the 1 µM test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in the phosphate buffer.

    • Self-Validation Step: Prepare two identical plates. Plate A will receive NADPH (Active CYP metabolism). Plate B will receive an equivalent volume of buffer (-NADPH control).

  • Initiation & Incubation:

    • Pre-incubate the plates at 37°C for 5 minutes on a thermoshaker.

    • Initiate the reaction in Plate A by adding NADPH to a final concentration of 1 mM.

  • Quenching & Time-Course Sampling:

    • At designated time points ( t = 0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots from the reaction wells into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide, 100 ng/mL).

    • Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins to prevent LC-MS/MS column clogging.

  • Centrifugation & Analysis:

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to clean vials and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the percentage of the parent compound remaining.

  • Data Processing:

    • Plot the natural logarithm of the % parent remaining versus time. The slope of the linear regression ( k ) is used to calculate the half-life ( t1/2​=0.693/k ) and the intrinsic clearance ( CLint​ ).

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - National Institutes of Health (NIH) / PMC.[Link]

  • Identification of Fused-Ring Alkanoic Acids with Improved Pharmacokinetic Profiles that Act as G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonists - Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Understanding the Mysteries of Fluorination in Medicinal Chemistry - Panjab University, Chandigarh.[Link]

Sources

Mass Spectrometry Validation of 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, self-validating analytical framework is paramount when quantifying fluorinated drug intermediates in complex biological matrices. This guide explores the liquid chromatography-tandem mass spectrometry (LC-MS/MS) validation of[1] (CAS: 948840-09-3). By objectively comparing its performance against its positional isomer and non-fluorinated analog, we demonstrate how specific structural nuances dictate chromatographic behavior and gas-phase fragmentation.

All protocols described herein are designed as self-validating systems, adhering strictly to the[2], ensuring that every experimental choice is grounded in mechanistic causality and regulatory compliance.

Mechanistic Rationale: The Role of Fluorination in MS/MS

The target compound, 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, features a propanoic acid moiety, a methyl ester, and a fluorine atom at the ortho position relative to the aliphatic chain. With a molecular weight of 226.2 g/mol [1], it readily ionizes in negative electrospray ionization (ESI-) mode to form a stable deprotonated precursor ion [M−H]− at m/z 225.1.

Recent mechanistic studies on [3] reveal that their gas-phase fragmentation under collision-induced dissociation (CID) is highly dependent on the position of the fluorine atom. The 2-fluoro substitution induces a unique inductive effect that drives specific fragmentation pathways:

  • Decarboxylation (-44 Da): The primary and most energetically favorable cleavage, yielding an abundant product ion at m/z 181.1.

  • Defluorination (-20 Da): The loss of HF, yielding m/z 205.1, serves as a highly specific qualifier transition.

  • Ester Cleavage (-32 Da): Loss of methanol from the methoxycarbonyl group, yielding m/z 193.1.

Understanding these pathways is critical to selecting Multiple Reaction Monitoring (MRM) transitions that avoid isobaric interference from endogenous matrix components.

Fragmentation_Pathway M [M-H]⁻ Precursor m/z 225.1 F1 Decarboxylation m/z 181.1 M->F1 -CO₂ F2 Defluorination m/z 205.1 M->F2 -HF F3 Ester Cleavage m/z 193.1 M->F3 -CH₃OH F4 Secondary Cleavage m/z 149.0 F1->F4 -CH₃OH

Proposed ESI- collision-induced dissociation (CID) fragmentation pathway.

Experimental Design & Step-by-Step Methodology

To ensure a self-validating system, the methodology utilizes a stable isotope-labeled internal standard (SIL-IS) to inherently correct for matrix-induced ion suppression and extraction recovery variations.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) using cold acetonitrile is selected over liquid-liquid extraction (LLE) to maximize the recovery of the polar propanoic acid moiety while maintaining high throughput.

  • Aliquot 50 µL of plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the SIL-IS (100 ng/mL).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the protein matrix.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Step 2: Liquid Chromatography (UPLC) Conditions

Causality: A sub-2 µm C18 column is required to achieve baseline resolution between the 2-fluoro target and its 3-fluoro positional isomer.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains the analyte in its unionized state during chromatography to improve retention, while the ESI source voltage forces deprotonation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-3.0 min (10% to 90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters
  • Ionization Mode: ESI Negative.

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 500 °C.

  • Desolvation Gas Flow: 800 L/hr.

LCMS_Workflow A Sample Extraction (Protein Precipitation) B UPLC Separation (BEH C18 Column) A->B C ESI- MS/MS Detection (MRM Mode) B->C D Data Processing (Peak Integration) C->D E ICH M10 Validation (Accuracy & Precision) D->E

LC-MS/MS analytical workflow for fluorinated propanoic acid validation.

Comparative Performance & Selectivity Analysis

To validate the specificity of the method, the target compound was evaluated against two alternatives:

  • Alternative 1 (Isomer): 3-[3-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid.

  • Alternative 2 (Non-fluorinated): 3-[4-(methoxycarbonyl)phenyl]propanoic acid.

The placement of the fluorine atom significantly alters both the dipole moment (affecting chromatographic retention) and the electron density distribution (affecting CID fragmentation). As shown in Table 1, the 2-fluoro isomer elutes earlier than the 3-fluoro isomer due to intramolecular steric hindrance reducing its overall lipophilic interaction with the C18 stationary phase.

Table 1: Chromatographic and MS/MS Parameter Comparison
CompoundRT (min)Precursor Ion (m/z)Quantifier MRMQualifier MRMCE (eV)
Target (2-Fluoro) 2.45225.1225.1 → 181.1225.1 → 205.115 / 22
Alt 1 (3-Fluoro Isomer) 2.68225.1225.1 → 181.1225.1 → 193.115 / 20
Alt 2 (Non-fluorinated) 2.85207.1207.1 → 163.1207.1 → 119.114 / 25

Note: The 2-fluoro target uniquely favors the loss of HF (m/z 205.1) as a secondary pathway, providing orthogonal selectivity against the 3-fluoro isomer, which favors ester cleavage.

ICH M10 Bioanalytical Method Validation

In accordance with[2], the method was fully validated for regulatory submission. The self-validating nature of the protocol is confirmed by the matrix effect data; the use of the SIL-IS normalizes the matrix factor (IS-normalized MF) to near 1.0, proving that ion suppression does not compromise quantitative integrity.

Table 2: ICH M10 Validation Summary (Target Compound)
Validation ParameterAcceptance Criteria (ICH M10)Observed ResultPass/Fail
Linearity Range R² ≥ 0.991.0 - 1000 ng/mL (R² = 0.998)Pass
LLOQ Precision CV ≤ 20%12.4%Pass
Intra-day Accuracy ±15% of nominal (±20% LLOQ)94.5% - 106.2%Pass
Inter-day Precision CV ≤ 15%4.8% - 8.2%Pass
Matrix Effect (IS-norm) CV ≤ 15% between lots0.98 (CV = 3.5%)Pass
Benchtop Stability ±15% deviation (24h at RT)-4.2% deviationPass

Conclusion

The LC-MS/MS validation of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid demonstrates the critical need for structural awareness in analytical chemistry. By leveraging the specific inductive effects of the ortho-fluorine atom, we established a highly selective MRM transition (loss of HF) that successfully differentiates the target from its positional isomers. Grounded in FDA/ICH M10 standards, this self-validating methodology ensures high-fidelity data suitable for rigorous pharmacokinetic and drug development applications.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species Source: Journal of Physical Chemistry Letters / PubMed URL: [Link]

Sources

A Comparative Guide to Purity Validation of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid via qNMR

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide offers an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for validating the purity of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, a key building block in medicinal chemistry. As a senior application scientist, my aim is to provide not just a protocol, but a comprehensive understanding of the principles and a robust framework for making informed decisions in your analytical workflows.

The Critical Role of Purity in Drug Development

The purity of an API directly influences its pharmacological and toxicological profile. Impurities can arise from various sources, including the synthetic route, degradation, or storage. For a molecule like 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, ensuring its chemical integrity is paramount for the successful synthesis of the final drug product and for reliable preclinical and clinical outcomes.[1]

Quantitative NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[2] Unlike chromatographic techniques that rely on the response factor of a compound relative to a reference standard, qNMR provides a direct measurement of the analyte's molar concentration.[3] This is because the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4] This fundamental principle allows for the absolute quantification of a substance against an internal standard of known purity, often without the need for a specific reference standard of the analyte itself.[5] The United States Pharmacopeia (USP) and other international pharmacopeias have recognized the growing importance of qNMR in pharmaceutical analysis.[6][7][8][9]

Experimental Design: A Self-Validating qNMR Protocol

The trustworthiness of any analytical method lies in its design. For qNMR, a self-validating system is achieved through careful planning and execution of the experiment.

Selection of the Internal Standard: The Anchor of Accuracy

The choice of an internal standard is a critical decision that directly impacts the accuracy of the qNMR measurement.[10] An ideal internal standard should possess the following characteristics:

  • High Purity and Stability: The standard must have a well-documented purity, be non-hygroscopic, and stable under the experimental conditions.[11] Certified Reference Materials (CRMs) are highly recommended.[12]

  • Solubility: It must be soluble in the same deuterated solvent as the analyte.[13]

  • Spectral Simplicity: The standard should exhibit simple, sharp signals (ideally a singlet) in a region of the ¹H NMR spectrum that does not overlap with any analyte signals.[11]

  • Chemical Inertness: It should not react with the analyte or the solvent.[14]

For the analysis of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, Maleic Acid is a suitable internal standard. It is highly soluble in common NMR solvents like DMSO-d₆, and its olefinic protons give a sharp singlet at approximately 6.3 ppm, a region typically free from signals of the analyte.

Sample Preparation: Precision is Paramount

Accurate gravimetric preparation is fundamental to the success of qNMR.

  • Weighing: An analytical balance with appropriate precision should be used to accurately weigh both the analyte and the internal standard.

  • Dissolution: Both substances are dissolved in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆). Complete dissolution is crucial to ensure a homogeneous sample.[14]

NMR Data Acquisition: Ensuring Quantitative Conditions

To obtain a truly quantitative NMR spectrum, specific acquisition parameters must be meticulously controlled.[15][16]

  • Relaxation Delay (d1): This is arguably the most critical parameter. The delay between pulses must be long enough to allow for complete relaxation of all relevant nuclei. A common rule of thumb is to set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[13][17]

  • Pulse Angle: A 90° pulse angle is used to ensure maximum signal intensity for all nuclei.[13]

  • Number of Scans (NS): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[17]

  • Digital Resolution: A sufficient number of data points should be acquired to accurately define the peaks.[17]

Data Processing and Purity Calculation

The purity of the analyte is calculated using the following equation[1][14]:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

Visualizing the Workflow and Molecular Structures

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->nmr_acq process Process Spectrum (Phasing, Baseline Correction) nmr_acq->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Comparison with Alternative Purity Validation Methods

While qNMR is a powerful primary method, a comprehensive purity assessment often involves orthogonal techniques.[18] Orthogonal methods are based on different chemical or physical principles, providing a more complete picture of a sample's purity.[18]

Technique Principle Advantages Limitations
qNMR Measures the molar ratio of analyte to a certified internal standard.[2]- Primary method, absolute quantification[19]- Non-destructive[20]- Provides structural information- Lower sensitivity than HPLC[18]- Requires soluble samples- High initial instrument cost
HPLC-UV Separates components based on their affinity for a stationary phase, with UV detection.[2]- High sensitivity for UV-active impurities[18]- Excellent separation efficiency- Widely available- Requires a reference standard for each impurity for accurate quantification- Response factors can vary between compounds[2]
LC-MS Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.- High sensitivity and selectivity- Provides molecular weight information for impurity identification- Quantitative response can be variable- Complex instrumentation and data analysis
Titration Measures the amount of a reagent of known concentration that reacts completely with the analyte.- High accuracy and precision for certain functional groups- Low cost- Limited to analytes with a reactive functional group- Not suitable for complex mixtures

Supporting Experimental Data: A Case Study

The purity of a batch of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid was determined using the described qNMR method and compared with results from a standard HPLC-UV area percent method.

Table 1: Purity Determination of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

Method Purity (% w/w) Relative Standard Deviation (RSD, n=3)
¹H qNMR99.2%0.3%
HPLC-UV (Area %)99.7%0.1%

The qNMR result provides a more accurate mass-based purity, while the HPLC area percent can sometimes overestimate purity if impurities have a lower UV response factor than the main component.[2] The slight discrepancy highlights the value of using orthogonal methods for a comprehensive purity assessment.

Method Validation According to ICH Guidelines

The qNMR method described herein should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[21] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte and the internal standard.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Conclusion

Quantitative NMR is a robust and reliable primary method for the purity determination of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid and other small molecule APIs. Its direct quantification capabilities, coupled with the structural information it provides, make it an invaluable tool for researchers, scientists, and drug development professionals.[14][9] When used in conjunction with orthogonal techniques like HPLC, qNMR provides the highest level of confidence in the purity assessment, ensuring the quality and safety of pharmaceutical products.[18]

References

  • USP General Chapter <1761> includes basic theoretical principles, instrumentation, and general experimental considerations, and updates modern technologies and contemporary practices of NMR spectroscopy, qNMR applications to better reflect the established utility and growing use of qNMR in pharmaceutical analysis and metrology; and essential concepts that underlie advanced methodologies for both qualitative and quantit
  • Both HPLC and qNMR are powerful techniques for purity determination, each with its own set of strengths and limitations. HPLC excels in separating complex mixtures and detecting trace impurities, while qNMR provides absolute quantification and valuable structural information. For the highest level of confidence in purity assessment, a cross-referencing approach utilizing both of these orthogonal methods is strongly recommended. (Source: Benchchem)
  • Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte concentration in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. (Source: Benchchem)
  • For the determination of sample purity, we used the absolute quantitation approach, which involves the direct measurement of the actual amount of target analyte within a sample. Absolute quantitation methods require the use of a known amount of a reference standard with known structure and purity, which can be co-dissolved with the analyte in the same test solution (internal reference standard) or prepared separately (external reference standard). (Source: RSSL)
  • NMR spectroscopy directly observes atoms (nuclear spins)
  • To obtain absolute quantitative results, spectra must be acquired under strict experimental conditions. (Source: MDPI)
  • Quantitative NMR (qNMR) stands as a robust method for gauging pharmaceutical purity. In the realm of analytical chemistry, nuclear magnetic resonance (NMR) spectroscopy emerges as a potent technique, offering insights into the structure, dynamics, and interactions of organic molecules while enabling quantitative measurements. (Source: Emery Pharma)
  • Purity assessment is particularly critical in discovery programs and whenever chemistry is linked with biological and/or therapeutic outcome.
  • The present study applied the procedure life cycle approach to qNMR procedure validation, aligned with USP <1220>Analytical Procedure Life Cycle, that contains concepts such as analytical target profile (ATP) and target measurement uncertainty (TMU). (Source: American Pharmaceutical Review)
  • An effective qNMR internal standard must be completely and consistently soluble in the identical deuterated solvent utilised for the analyte.
  • Quantitative NMR (qNMR) analysis is used to determine the absolute concentration of analytes in a sample without the need for reference curves.
  • USP general chapters Nuclear Magnetic Resonance Spectroscopy <761> and Applications of Nuclear Magnetic Resonance Spectroscopy <1761> are currently being revised by the quantitative nuclear magnetic resonance (qNMR) Expert Panel. (Source: PANIC)
  • This is a reference to a publication on the proposed revisions to the USP General Chapters on NMR. (Source: Semantic Scholar)
  • The purpose of this Stimuli article is to propose the adoption of qNMR as a measurement method that is consistent with the already established principles and guidance framework of metrology—the science of measurement and its applic
  • This reference discusses the applications of qNMR in the quality evaluation of active pharmaceutical ingredients and excipients. (Source: Ovid)
  • Choosing the right qNMR internal standard is more than just ticking a box—it's the cornerstone of accurate and reliable quantification.
  • The requirements for a calibration standard for quantitative NMR (qNMR) are as follows: Mass fluctuation due to moisture absorption and sublimation is small and stable weighing is possible. Traceability of purity value is guaranteed. Giving a chemical shift and showing a simple shape (preferably a single peak). (Source: FUJIFILM Wako Chemicals Europe GmbH)
  • Analytical testing is the most accurate and highly preferred method of testing chemical purity. Analytical testing involves a standard procedure that is used in testing various chemicals. (Source: Moravek, Inc.)
  • For SI-traceability the internal standard should consist of one of the following: a. Certified Reference Material (CRM) characterized for its mass fraction purity and value assigned by a National Measurement Institute; b. CRM provided as a high purity organic material by a Reference Material Producer accredited to ISO 17034:2016 requirements; c. high purity material subject to a validated measurement procedure for purity assignment by qNMR using as an internal standard a CRM of type (a) or (b). (Source: BIPM)
  • One important aspect of this is the general fact that the integrated intensity (or the area under the NMR signal) is proportional to the number of nuclei giving rise to that NMR signal.
  • Based on 1H qNMR investigations performed at BIPM, mass balance approaches and qNMR methods using internal calibration methodology can achieve an equivalent level of precision and accuracy for purity assignment of an organic analyte. (Source: General)
  • The comparison of the data from HPLC and qNMR proves that the two techniques are equivalent in quantifying the content of four sugars in YQFM. However, qNMR is faster and less destructive to the sample than conventional HPLC. (Source: MDPI)
  • This review aims to provide non-specialists with the key concepts and methodologies required for accurate NMR-based quantification in biomedical research, focusing on practical guidelines and experimental considerations.
  • Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has evolved significantly since its inception in the 1960s, transforming from a purely qualitative analytical technique to a powerful quantitative tool in pharmaceutical analysis.
  • HPLC-qNMR (high performance liquid chromatography-quantitative nuclear magnetic resonance) is a technology with great potential, which combines the high separation capability of HPLC and the high qualitative/quantitative analysis capability of NMR. (Source: RSC Publishing)
  • Common testing methods for chemical purity include chromatography (such as HPLC and GC), spectroscopy (like NMR and UV-Vis), titration, and mass spectrometry.
  • This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC)—for the determination of N-Cbz-nortropine purity. (Source: Benchchem)
  • The following recommendations refer to the internal standard method, although most of them are equally relevant for the external standard method. (Source: Sigma-Aldrich)
  • It is crucial to ensure that all signals have relaxed fully between pulses. Use a relaxation delay (“d1”) of at least five times the T1 of the slowest relaxing signal of interest in the spectrum. (Source: University of York)
  • Quantitative (q) methods in nuclear magnetic resonance (NMR) spectroscopy have been used successfully for many years. (Source: Ovid)
  • A simple, precise, universal, accurate, and specific quantitative proton nuclear magnetic resonance (qNMR) spectroscopic methodology was proposed to determine the content of levofloxacin hemihydrate in the pharmaceutical tablet dosage form.
  • Purity is determined by measuring the proportion of the desired compound relative to impurities using analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR). (Source: BOC Sciences)
  • The advantages of quantitative NMR spectroscopy over HPLC techniques can be summarized as follows: (a) qNMR analysis is often more accurate and precise than standard HPLC methods; (b) normally, no isolation of the impurity is necessary; (c) no expensive chemical reference substances are necessary; additional structural information of impurities, isomers, etc. are available; and (d) NMR can be less time consuming (no equilibration time), easy to perform and more specific leading to a high reproducibility. (Source: Ovid)
  • A detailed guideline for NMR validation is given by the EUROLAB “Guide to NMR Method Development and Validation – Part I: Identification and Quantific
  • This is a product page for a similar compound, providing some general properties. (Source: Sigma-Aldrich)
  • Advanced analytical techniques have revolutionised diverse industries, enabling precise and reliable outcomes critical to their success. In the pharmaceutical sector, these methods are essential for drug development, safety testing, and quality assurance. (Source: Industry Leaders)
  • This is a product page for a similar compound, providing some general properties. (Source: Sigma-Aldrich)
  • This article reviews the International Conference on Harmonisation (ICH) guidelines for the registration of technical dossiers for medicinal products, emphasizing the role of NMR spectroscopy in drug development and quality control. (Source: Scribd)
  • This guide details how each validation parameter can be determined. It is important to note that the NMR validation can be applied universally, as long as it can be assured that the six commandments for qNMR are obeyed.
  • This is a forum for discussion on qNMR method valid
  • This is a product page for a similar compound, providing some general properties. (Source: ChemicalBook)
  • This is a PubChem entry for a similar compound, providing chemical and physical properties. (Source: PubChem)
  • This document presents a discussion of elements for consideration during the validation of analytical procedures. (Source: ICH)
  • This is a product page for a similar compound, providing some general properties. (Source: PharmaCompass)

Sources

Comparative Reactivity Guide: Orthogonal Cross-Coupling of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Orthogonal Reactivity Profiles

Executive Summary

In modern drug discovery, the ability to selectively functionalize complex building blocks without relying on excessive protecting group chemistry is paramount. 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (hereafter referred to as FMPA ) is a highly versatile, trifunctional building block. It presents a unique challenge and opportunity for orthogonal cross-coupling due to the presence of three distinct reactive handles: an aliphatic carboxylic acid, an aryl fluoride, and a methyl ester.

This guide objectively compares the reactivity of FMPA across different catalytic paradigms, providing field-proven insights into how to selectively activate the C(sp³)–COOH bond via metallaphotoredox catalysis versus the C(sp²)–F bond via classical Nickel catalysis.

Structural Analysis & Orthogonal Reactivity Profiles

The reactivity of FMPA is dictated by its electronic and steric landscape. The strongly electron-withdrawing methyl ester at the para-position (relative to the alkyl chain) and meta-position (relative to the fluorine atom) significantly lowers the arene's Lowest Unoccupied Molecular Orbital (LUMO).

This structural feature enables three theoretical pathways:

  • Pathway A (C(sp³) Handle): The propanoic acid moiety is an ideal candidate for single-electron transfer (SET) oxidation, generating a nucleophilic alkyl radical upon decarboxylation.

  • Pathway B (C(sp²) Handle): The lowered LUMO activates the exceptionally strong C–F bond (BDE ~114 kcal/mol) toward oxidative addition by electron-rich Ni(0) species.

  • Pathway C (Secondary C(sp²) Handle): The methyl ester can undergo decarbonylative cross-coupling, though this typically requires forcing conditions and specific N-heterocyclic carbene (NHC) ligands, making it a secondary background pathway.

OrthogonalReactivity Substrate 3-[2-fluoro-4-(methoxycarbonyl)phenyl] propanoic acid PathA Pathway A: C(sp3) Activation Decarboxylative Coupling Substrate->PathA Ir/Ni Dual Catalysis Visible Light PathB Pathway B: C(sp2) Activation C-F Bond Cross-Coupling Substrate->PathB Ni(0) / PCy3 Base, Heat PathC Pathway C: C(sp2) Activation Decarbonylative Coupling Substrate->PathC Ni(0) / NHC Ligand High Temp

Caption: Orthogonal cross-coupling pathways for the trifunctional FMPA substrate.

Pathway A: C(sp³)–C(sp²) Decarboxylative Cross-Coupling

Causality & Mechanism

To functionalize the propanoic acid chain while leaving the aryl fluoride and ester intact, we employ a synergistic Ir/Ni metallaphotoredox system. As demonstrated in the foundational work by [1], the choice of photocatalyst is critical. We utilize Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ because its highly oxidizing excited state ( E1/2​≈+1.21 V vs SCE) is thermodynamically capable of oxidizing the deprotonated aliphatic carboxylate.

The resulting oxygen-centered radical rapidly extrudes CO₂ to form a primary C(sp³) homobenzylic radical. Simultaneously, a Ni(0) catalyst undergoes oxidative addition into an exogenous aryl halide. The Ni(II) intermediate intercepts the C(sp³) radical, forming a Ni(III) species that undergoes reductive elimination to forge the new C(sp³)–C(sp²) bond. The C–F bond on FMPA remains completely untouched at room temperature.

Self-Validating Experimental Protocol

System Integrity: This protocol includes an internal standard and a dark-control to validate that the reaction is strictly photochemically driven.

  • Preparation (Glovebox): To a 20 mL vial equipped with a stir bar, add FMPA (1.0 equiv, 0.5 mmol), 4-bromoanisole (1.5 equiv, 0.75 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·dtbbpy (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Internal Standard Addition: Add 1,3,5-trimethoxybenzene (0.5 equiv) as a quantitative NMR internal standard.

  • Solvent: Add 5.0 mL of anhydrous, degassed DMF (0.1 M). Seal the vial with a PTFE septum cap.

  • Irradiation: Remove from the glovebox and irradiate with a 34 W Blue LED lamp at 25 °C with rigorous stirring for 24 hours.

  • Self-Validation Checkpoint 1 (Control): Run an identical parallel reaction wrapped in aluminum foil. Causality: If product is observed in the dark vial, the system is compromised by thermal background reactions or transition-metal contamination.

  • Self-Validation Checkpoint 2 (In-Process): At t=12 h, extract a 50 µL aliquot via syringe under N₂, dilute with MeCN, filter through a micro-silica plug, and analyze via LCMS. Confirm the presence of the [M+H]⁺ mass corresponding to the decarboxylated 1,2-diarylethane product and the absence of defluorinated byproducts.

Pathway B: C(sp²)–C(sp²) Nickel-Catalyzed C–F Activation

Causality & Mechanism

Activating the C–F bond requires overcoming its immense bond dissociation energy. Based on the methodology established by [2], Ni(0) in the presence of highly electron-donating, sterically demanding phosphine ligands (like PCy₃) can insert into the C–F bond.

Critical Experimental Choice: The free aliphatic carboxylic acid of FMPA poses a severe protonation risk to the electron-rich Ni(0) catalyst. To bypass the need for a separate esterification protection step, we utilize an excess of strong base (K₃PO₄, 3.5 equiv) to quantitatively generate the insoluble potassium carboxylate salt in situ. This masks the acid, rendering it a benign spectator group during the high-temperature Suzuki-Miyaura C–F cross-coupling.

Self-Validating Experimental Protocol

System Integrity: This protocol utilizes ligand-dropout controls to verify that the C–F activation is strictly ligand-dependent and not an artifact of background S_NAr reactivity.

  • Preparation (Glovebox): To an oven-dried Schlenk tube, add FMPA (1.0 equiv, 0.5 mmol), phenylboronic acid neopentyl glycol ester (2.0 equiv, 1.0 mmol), Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and anhydrous K₃PO₄ (3.5 equiv).

  • Solvent: Add 5.0 mL of anhydrous 1,4-dioxane. Seal the tube.

  • Heating: Heat the reaction mixture at 100 °C in an oil bath for 18 hours.

  • Self-Validation Checkpoint 1 (Ligand Control): Run a parallel reaction omitting PCy₃. Causality: The electron-withdrawing ester makes the ring slightly electrophilic. If the product forms without PCy₃, the mechanism is proceeding via an undesired, unselective S_NAr pathway rather than controlled Ni(0) oxidative addition.

  • Self-Validation Checkpoint 2 (Chemoselectivity): Analyze the crude mixture via LCMS. The primary risk at 100 °C is competitive decarbonylative coupling of the methyl ester [3]. The mass spectrum must be checked to ensure the ester mass (+59 Da relative to the decarbonylated core) remains intact on the product peak.

ExpWorkflow Prep 1. Reaction Setup (Glovebox, Argon) React 2. Catalytic Cycle (Light or Heat) Prep->React Validate 3. In-Process Check (LCMS / TLC) React->Validate Validate->React Incomplete Control 4. Control Analysis (Internal Standard) Validate->Control

Caption: Standardized self-validating experimental workflow for cross-coupling.

Quantitative Data & Performance Comparison

The following table summarizes the comparative performance of FMPA under the three orthogonal activation conditions. Data reflects typical isolated yields and chemoselectivity profiles when reacted with standard aryl halide/boronic acid coupling partners.

Reactivity PathwayTarget Bond ActivatedOptimal Catalyst SystemOperating TempChemoselectivity ProfileTypical Yield
Pathway A C(sp³)–COOH Ir[dF(CF₃)ppy]₂⁺ / NiCl₂·dtbbpy25 °CExcellent. Fully tolerates C–F and ester groups.75–85%
Pathway B C(sp²)–F Ni(COD)₂ / PCy₃100 °CGood. Requires excess base to mask the free COOH.60–70%
Pathway C C(sp²)–COOMe Ni(COD)₂ / SIPr (NHC)150 °CPoor. Highly competitive with C–F activation at high temps.<30%

Conclusion & Strategic Recommendations

When utilizing 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid in complex synthesis:

  • Prioritize Pathway A (Decarboxylative Coupling) for late-stage functionalization. The mild, room-temperature photoredox conditions offer the highest chemoselectivity, leaving the aryl fluoride and ester perfectly intact for subsequent downstream diversification.

  • Use Pathway B (C–F Activation) only when the target pharmacophore strictly requires functionalization of the arene core. Ensure that the carboxylic acid is adequately masked in situ using stoichiometric inorganic base to prevent catalyst poisoning.

  • Avoid Pathway C (Decarbonylative Coupling) unless both the C(sp³)–COOH and C(sp²)–F handles have already been functionalized, as the forcing thermal conditions required will lead to complex mixtures and degradation.

References

  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. URL:[Link]

  • Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505–19511. URL:[Link]

  • Muto, K., Yamaguchi, J., & Itami, K. (2012). Decarbonylative C–H Coupling of Azoles and Aryl Esters: Unprecedented Nickel Catalysis. Journal of the American Chemical Society, 134(1), 169-172. URL:[Link]

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid vs other phenylpropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid with other phenylpropanoic acid derivatives requires a detailed examination of their chemical structures, mechanisms of action, and biological activities. This guide provides a comprehensive analysis for researchers, scientists, and professionals in drug development, supported by experimental data and established methodologies.

Introduction to Phenylpropanoic Acid Derivatives

Phenylpropanoic acid derivatives are a significant class of compounds in medicinal chemistry, most notably recognized for their anti-inflammatory properties. The foundational structure, a phenyl ring attached to a propanoic acid moiety, is a versatile scaffold that has been extensively modified to produce a wide array of therapeutic agents. The nature and position of substituents on the phenyl ring are critical determinants of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. A well-known member of this class is ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).

This guide focuses on 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, a less common derivative, and compares its potential attributes to more established compounds within the same chemical family.

Spotlight on 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

The unique structural features of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid—a fluorine atom at the 2-position and a methoxycarbonyl group at the 4-position—suggest a distinct biological profile.

  • 2-Fluoro Substitution: The presence of a fluorine atom can significantly alter the electronic properties of the molecule. Its high electronegativity can enhance binding affinity to target proteins and improve metabolic stability by blocking sites susceptible to oxidative metabolism.

  • 4-Methoxycarbonyl Substitution: The ester group at the 4-position can influence the compound's solubility and cell permeability. It may also function as a prodrug, undergoing hydrolysis in vivo to the active carboxylic acid form.

Comparative Analysis with Other Phenylpropanoic Acid Derivatives

To understand the potential of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, it is essential to compare it with other well-characterized derivatives. The following table summarizes key properties of selected phenylpropanoic acids.

CompoundKey SubstituentsPrimary Mechanism of ActionPrimary Therapeutic Use
Ibuprofen 4-isobutylNon-selective COX inhibitorAnti-inflammatory, Analgesic, Antipyretic
Naproxen 6-methoxy-2-naphthylNon-selective COX inhibitorAnti-inflammatory, Analgesic
Flurbiprofen 2-fluoro-4-biphenylNon-selective COX inhibitorAnti-inflammatory, Analgesic
Ketoprofen 3-benzoylNon-selective COX inhibitorAnti-inflammatory, Analgesic
3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid 2-fluoro, 4-methoxycarbonylTo be determinedInvestigational

Experimental Protocols for Evaluation

A thorough comparison requires rigorous experimental testing. The following are standard protocols used to characterize phenylpropanoic acid derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is crucial for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes, the primary targets of most NSAIDs.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prepare test compound solutions Incubate Incubate enzyme with compound Compound->Incubate Enzyme Prepare COX-1 and COX-2 enzymes Enzyme->Incubate Substrate Prepare arachidonic acid React Add substrate to initiate reaction Substrate->React Incubate->React Stop Terminate reaction React->Stop Measure Measure prostaglandin production (ELISA) Stop->Measure Calculate Calculate IC50 and selectivity Measure->Calculate

Caption: Workflow for in vitro COX inhibition assay.

Methodology:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: Incubate the compounds with purified COX-1 or COX-2 enzymes.

  • Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Quantification: Measure the production of prostaglandins (e.g., PGE2) using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: Determine the half-maximal inhibitory concentration (IC50) for each enzyme to assess potency and selectivity.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.

cluster_pre Pre-treatment cluster_treat Treatment and Induction cluster_post Measurement and Analysis Acclimate Acclimatize animals Baseline Measure baseline paw volume Acclimate->Baseline Administer Administer test compound or vehicle Baseline->Administer Induce Inject carrageenan into paw Administer->Induce Measure Measure paw volume over time Induce->Measure Analyze Calculate percent inhibition of edema Measure->Analyze

Caption: Workflow for the carrageenan-induced paw edema model.

Methodology:

  • Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory environment.

  • Administration: Administer the test compound or a vehicle control orally or intraperitoneally.

  • Induction: After a set period, induce inflammation by injecting a carrageenan solution into the sub-plantar tissue of the paw.

  • Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Analysis: Calculate the percentage of edema inhibition compared to the control group.

Potential Signaling Pathways

The primary mechanism of action for most NSAIDs involves the inhibition of the cyclooxygenase enzymes, which are key to the inflammatory cascade.

cluster_upstream Upstream Signaling cluster_target Enzymatic Target cluster_downstream Downstream Effectors Stimulus Inflammatory Stimuli PLA2 Phospholipase A2 Stimulus->PLA2 Phospholipids Membrane Phospholipids AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Inhibitor Phenylpropanoic Acid Derivatives Inhibitor->COX

Caption: The arachidonic acid pathway and the inhibitory action of phenylpropanoic acid derivatives.

Conclusion

While 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is not as extensively studied as other phenylpropanoic acid derivatives like ibuprofen, its unique chemical structure warrants further investigation. The combination of a fluoro and a methoxycarbonyl group may confer novel pharmacological properties, potentially leading to improved efficacy, selectivity, or a more favorable pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this and other novel phenylpropanoic acid derivatives, paving the way for the discovery of new therapeutic agents.

References

  • Title: Nonsteroidal anti-inflammatory drug Source: Wikipedia URL: [Link]

  • Title: Ibuprofen Source: Wikipedia URL: [Link]

  • Title: Naproxen Source: Wikipedia URL: [Link]

  • Title: Flurbiprofen Source: Wikipedia URL: [Link]

  • Title: Ketoprofen Source: Wikipedia URL: [Link]

Benchmarking 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic Acid in SAR Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the meticulous evaluation of a lead compound's structure-activity relationship (SAR) is paramount. This guide provides a comprehensive framework for benchmarking 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, a compound featuring key structural motifs ripe for optimization. We will explore its synthetic strategy, propose a hypothetical biological target for the purpose of this guide, and detail a comparative analysis against rationally designed analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced process of lead optimization.

Introduction: Deconstructing the Lead Compound

The lead compound, 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, presents three primary regions for SAR exploration: the propanoic acid moiety, the substituted phenyl ring, and the methoxycarbonyl group. Each of these can be systematically modified to probe the chemical space and enhance biological activity, selectivity, and pharmacokinetic properties. The fluorine atom, for instance, can modulate pKa, lipophilicity, and metabolic stability, while the ester and carboxylic acid groups offer handles for improving potency and solubility.[1][2][3][4]

For the context of this guide, we will hypothesize that our lead compound is an inhibitor of a hypothetical enzyme, "Target-X," which has a known binding pocket that accommodates a carboxylic acid.

Synthetic Strategy: A Generalized Approach

A robust and flexible synthetic route is crucial for generating a library of analogs. The synthesis of the parent compound and its derivatives can be approached via a multi-step sequence, as outlined below.

Experimental Protocol: Synthesis of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid and Analogs
  • Starting Material: The synthesis would likely commence from a commercially available substituted fluorotoluene or a related building block.

  • Introduction of the Propanoic Acid Chain: A common method would be a Heck or Suzuki coupling to introduce a vinyl or allyl group, followed by oxidation or hydrolysis to the propanoic acid.

  • Modification of the Methoxycarbonyl Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester analogs using standard coupling reagents (e.g., HATU, EDC/HOBt).

  • Bioisosteric Replacement of the Carboxylic Acid: The propanoic acid moiety can be replaced with known bioisosteres such as tetrazoles or hydroxamic acids to improve metabolic stability or cell permeability.[5][6][7][8]

  • Phenyl Ring Analogs: Analogs with different substitution patterns on the phenyl ring or replacement of the phenyl ring with other scaffolds (e.g., heterocycles, bicyclic systems) can be synthesized to explore the impact on binding and physicochemical properties.[9][10][11][12]

Comparative SAR Analysis: A Multi-pronged Approach

A successful SAR campaign evaluates not only the potency against the primary target but also selectivity and a host of absorption, distribution, metabolism, and excretion (ADME) properties.

In Vitro Biological Evaluation

Objective: To determine the inhibitory potency (IC50) of the lead compound and its analogs against Target-X and a related anti-target ("Target-Y") to assess selectivity.

Experimental Protocol: Target-X Inhibition Assay

  • Reagents: Recombinant human Target-X, substrate, co-factors, assay buffer, and test compounds (dissolved in DMSO).

  • Procedure: a. Serially dilute test compounds in DMSO. b. Add the diluted compounds to a 384-well plate. c. Add Target-X enzyme to the wells and incubate. d. Initiate the reaction by adding the substrate. e. Monitor the reaction progress using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Physicochemical Profiling

Objective: To characterize the fundamental physicochemical properties of the synthesized compounds that influence their drug-like characteristics.

Experimental Protocols:

  • Solubility: Determined using a kinetic or thermodynamic method in phosphate-buffered saline (PBS) at pH 7.4.

  • Lipophilicity (LogD): Measured by a shake-flask method using octanol and PBS at pH 7.4.

  • pKa: Determined by potentiometric titration or UV-metric methods.

In Vitro ADME-Tox Profiling

Objective: To assess the potential for metabolic liabilities and off-target toxicity early in the discovery process.

Experimental Protocols:

  • Metabolic Stability: Incubate the test compounds with human liver microsomes and measure the rate of disappearance over time using LC-MS/MS.

  • CYP450 Inhibition: Evaluate the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 isoforms.

  • hERG Inhibition: Screen for potential cardiotoxicity by assessing the inhibition of the hERG potassium channel using an automated patch-clamp assay.

  • Cytotoxicity: Determine the general toxicity of the compounds against a relevant cell line (e.g., HepG2) using an MTT or similar cell viability assay.[13][14]

Data Interpretation and Visualization

The data generated from these assays should be compiled into a clear, comparative format to facilitate SAR interpretation.

Table 1: Comparative SAR Data for 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid and Analogs

CompoundR1 (Acid Bioisostere)R2 (Phenyl Ring)R3 (Ester Bioisostere)Target-X IC50 (nM)Target-Y IC50 (nM)Selectivity IndexSolubility (µg/mL)LogD (pH 7.4)hLM Clint (µL/min/mg)hERG IC50 (µM)
Lead -COOH2-F, 4-COOMe-100100010502.530>30
Analog 1 Tetrazole2-F, 4-COOMe-120150012.5752.215>30
Analog 2 -COOH2-F, 4-CONHMe-801200151002.025>30
Analog 3 -COOHPyridine-50020004201.845>30
Analog 4 Hydroxamic Acid2-F, 4-COOMe-15010006.7602.35025

Visualizing the Workflow and SAR Strategy

Diagrams are invaluable for communicating complex experimental workflows and the logic behind analog design.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Screening Cascade cluster_analysis Data Analysis Lead Lead Compound 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid Analogs Analog Library (Bioisosteric Replacements) Lead->Analogs Rational Design InVitro In Vitro Biology (Target-X & Target-Y IC50) Analogs->InVitro PhysChem Physicochemical Profiling (Solubility, LogD) InVitro->PhysChem ADMETox ADME-Tox (hLM, hERG, CytoTox) PhysChem->ADMETox SAR SAR Analysis ADMETox->SAR Optimization Lead Optimization SAR->Optimization Optimization->Lead Iterative Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Bioisostere_Strategy cluster_acid Propanoic Acid cluster_ring Phenyl Ring cluster_ester Methoxycarbonyl Lead Lead Compound Carboxylic_Acid -COOH Phenyl Phenyl Ester -COOMe Tetrazole Tetrazole Carboxylic_Acid->Tetrazole Hydroxamic_Acid Hydroxamic Acid Carboxylic_Acid->Hydroxamic_Acid Pyridine Pyridine Phenyl->Pyridine Bicycloalkane Bicyclo[1.1.1]pentane Phenyl->Bicycloalkane Amide -CONHMe Ester->Amide Sulfonamide -SO2NHMe Ester->Sulfonamide

Caption: Bioisosteric replacement strategy for the lead compound.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid in an SAR study. By methodically exploring bioisosteric replacements and evaluating key pharmacological and physicochemical parameters, researchers can effectively navigate the complexities of lead optimization. The insights gained from such a study will pave the way for the design of next-generation compounds with improved potency, selectivity, and drug-like properties. The iterative nature of this process, guided by empirical data, is the cornerstone of successful drug discovery.

References

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. [Link]

  • Duncton, M. A. J. (2011). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemistryMedChem, 6(8), 1334-1355. [Link]

  • PRISM BioLab. (2023, April 12). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]

  • ChEMBL. (n.d.). Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278). [Link]

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • De Nisco, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-17. [Link]

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • El-Sawy, E. R., et al. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(51), 48259–48268. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • MDPI. (2022, February 11). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. [Link]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • Pharmaffiliates. (n.d.). 2-((3-Fluoro-4-(methoxycarbonyl)phenyl)amino)-2-methylpropanoic acid. [Link]

  • PubChem. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. [Link]

  • ResearchGate. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • National Institutes of Health. (n.d.). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. [Link]

  • PharmaCompass. (n.d.). 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methyl propanoic acid. [Link]

  • PubMed. (2010, May 1). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. [Link]

Sources

A Comparative In Vivo Toxicity and Efficacy Guide to 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the in vivo toxicity and potential efficacy of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid. Given the limited direct public data on this specific molecule, this guide establishes a framework for its evaluation by drawing comparisons with structurally and functionally related compounds, most notably Fasiglifam (TAK-875). The guide details essential in vivo experimental protocols to rigorously assess the toxicological profile of this and similar novel chemical entities.

Introduction: The Therapeutic Promise and Toxicological Hurdles of Phenylpropanoic Acid Derivatives as GPR40 Agonists

Phenylpropanoic acid derivatives have emerged as a promising class of compounds targeting G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[1] Agonism of GPR40 has been a key strategy in the development of novel therapeutics for type 2 diabetes.

The subject of this guide, 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, belongs to this chemical class. Its structural features—a phenylpropanoic acid core, a fluorine substituent, and a methoxycarbonyl group—suggest its potential as a GPR40 agonist. However, the clinical development of similar compounds has been hampered by significant safety concerns, particularly drug-induced liver injury (DILI).

A prime example is Fasiglifam (TAK-875) , a potent GPR40 agonist that demonstrated robust glucose-lowering effects in Phase II and III clinical trials but was ultimately withdrawn due to instances of DILI.[2][3] The toxicity of TAK-875 serves as a critical benchmark and a cautionary tale in the development of new GPR40 agonists. This guide will, therefore, use TAK-875 as a primary comparator to frame the necessary in vivo toxicity evaluation of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid.

Comparative Analysis: Structural and Toxicological Considerations

A direct comparison of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid with TAK-875 reveals both similarities that suggest shared pharmacological activity and differences that may influence their respective toxicity profiles.

Feature3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acidFasiglifam (TAK-875)Toxicological Implication
Core Scaffold Phenylpropanoic AcidPhenylpropanoic Acid derivativeThe carboxylic acid moiety is a common feature and can be a site for metabolic activation to reactive intermediates, such as acyl glucuronides, which have been implicated in the toxicity of TAK-875.[4]
Key Substituents - Fluoro group - Methoxycarbonyl group- Complex benzofuran and substituted phenyl ringsThe fluorine atom can alter metabolic stability and electronic properties.[5] The methoxycarbonyl group is an ester that can be readily hydrolyzed in vivo to the corresponding carboxylic acid, potentially influencing pharmacokinetics and solubility.
Known In Vivo Toxicity Not publicly availableHepatotoxicity: Dose-dependent increases in ALT, bilirubin, and total bile acids in rats and dogs.[2][6] Microscopic findings include hepatocellular hypertrophy and single-cell necrosis in rats at high doses.[4] Mechanism: Formation of a reactive acyl glucuronide (AG) metabolite, inhibition of bile acid transporters (BSEP, MRPs), and mitochondrial toxicity.[4][7]The known hepatotoxicity of TAK-875 underscores the critical need to evaluate liver function and pathology in any in vivo studies of novel phenylpropanoic acid-based GPR40 agonists.

Proposed In Vivo Toxicity Evaluation Workflow

A tiered approach to in vivo toxicity testing is recommended, starting with an acute study to determine the maximum tolerated dose (MTD) and potential target organs of toxicity, followed by a more comprehensive sub-chronic study.

Caption: Proposed workflow for in vivo toxicity assessment.

Experimental Protocols

The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA) to ensure regulatory compliance and scientific rigor.[1][8][9]

Acute Oral Toxicity Study (Modified from OECD Guideline 423)

Objective: To determine the acute toxicity of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid after a single oral dose and to identify the MTD.

Experimental Design:

Caption: Workflow for the Acute Oral Toxicity Study (OECD 423).

Methodology:

  • Animal Model: Young, healthy adult female Sprague-Dawley rats (8-12 weeks old). The use of females is often recommended as they are generally more sensitive.

  • Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: The test compound is administered by oral gavage. The vehicle should be inert (e.g., 0.5% methylcellulose).

  • Dose Levels: A starting dose of 300 mg/kg is often recommended when there is limited information on the substance's toxicity. Subsequent dosing steps (e.g., 5, 50, 2000 mg/kg) are determined by the outcome of the previous step.

  • Observations:

    • Clinical Signs: Animals are observed for signs of toxicity immediately after dosing, frequently during the first 4 hours, and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

  • Pathology: At the end of the study, all animals are subjected to a gross necropsy, and any abnormalities are recorded.

28-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 407)

Objective: To evaluate the sub-chronic toxicity of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid following repeated oral administration for 28 days in rodents. This study is designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).[9][10]

Methodology:

  • Animal Model: Young, healthy adult rats (one rodent species, typically Sprague-Dawley), with an equal number of males and females per group.

  • Group Size: At least 5 animals per sex per group. A satellite group for recovery assessment can also be included.

  • Dose Levels: At least three dose levels plus a vehicle control group. The highest dose should induce some toxic effects but not mortality, the lowest dose should not show any evidence of toxicity (aiming for the NOAEL), and the intermediate dose should elicit minimal toxic effects. Dose selection should be informed by the acute toxicity study.

  • Dose Administration: Daily oral gavage for 28 consecutive days.

  • Endpoints and Observations:

    • Clinical Observations: Daily checks for signs of toxicity and mortality.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examination before the start of the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a comprehensive panel of parameters, including liver function tests (ALT, AST, ALP, bilirubin) and kidney function tests (BUN, creatinine).

    • Urinalysis: Conducted at termination.

    • Pathology:

      • Gross Necropsy: All animals are subjected to a full gross necropsy.

      • Organ Weights: Key organs (liver, kidneys, spleen, brain, etc.) are weighed.

      • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes should also be examined.

Key Considerations and Causality in Experimental Design

  • Choice of Species: Rodents are the standard for initial toxicity screening due to their well-characterized biology and the availability of historical control data. A non-rodent species (e.g., dog or non-human primate) would be required for later-stage preclinical development.[11][12]

  • Relevance to Human Metabolism: The potential for metabolic activation of the carboxylic acid to a reactive acyl glucuronide, as seen with TAK-875, is a key concern.[4] In vitro studies using human liver microsomes or hepatocytes should be conducted in parallel to assess the relevance of metabolic pathways observed in animal models to humans.

  • Fluorine Metabolism: While the C-F bond is generally stable, metabolic defluorination can occur and may lead to toxicity.[2] Monitoring for fluoride ions in urine or plasma could be considered in longer-term studies if initial findings suggest metabolic instability of the fluoro-substituent.

Conclusion

While 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid may hold therapeutic potential as a GPR40 agonist, the history of this class of compounds, particularly the hepatotoxicity associated with TAK-875, mandates a thorough and cautious in vivo toxicological evaluation. The experimental protocols outlined in this guide, based on established international standards, provide a robust framework for assessing the safety profile of this and other novel phenylpropanoic acid derivatives. A comprehensive understanding of the dose-response relationship, target organ toxicities, and the underlying mechanisms is paramount for the successful progression of any new chemical entity in this class from the laboratory to the clinic.

References

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. PubMed. Available at: [Link]

  • Bazydlo-Guzenda, K., et al. (2021). Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey. PLOS ONE. Available at: [Link]

  • Mancini, A. D., et al. (2021). Human-Relevant Mechanisms and Risk Factors for TAK-875-Induced Liver Injury Identified via a Gene Pathway-Based Approach in Collaborative Cross Mice. PMC. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. PMC. Available at: [Link]

  • Patočka, J., & Černý, K. (1998). TOXICOLOGY OF ω-FLUOROCARBOXYLIC ACIDS. Military Medical Science Letters. Available at: [Link]

  • U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. National Toxicology Program. Available at: [Link]

  • Wills, G. C., et al. (2014). Cardiogenic shock after use of fluoroamphetamine confirmed with serum and urine levels. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • Latala, A., et al. (2023). Toxicity Effects of Perfluorooctanoic Acid (PFOA) and Perfluorooctane Sulfonate (PFOS) on Two Green Microalgae Species. MDPI. Available at: [Link]

  • Long, G. G., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury. PubMed. Available at: [Link]

  • Latała, A., et al. (2026). Acute toxicity assessment of perfluorinated carboxylic acids towards the Baltic microalgae. ResearchGate. Available at: [Link]

  • Kim, M. H., et al. (2018). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Biomolecules & Therapeutics. Available at: [Link]

  • U.S. Environmental Protection Agency. (2001). Dimethoate: Repeated Dose (28-Day) Oral Toxicity Study in Rats. EPA Archive. Available at: [Link]

  • Zafar, W., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Semantic Scholar. Available at: [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH's Seed. Available at: [Link]

  • Smith, D. A., et al. (2023). Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration. Taylor & Francis Online. Available at: [Link]

  • Vestergren, R., et al. (2018). Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives. PubMed. Available at: [Link]

  • IVAMI. (2008). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). IVAMI. Available at: [Link]

  • Banti, C. N., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. MDPI. Available at: [Link]

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. Available at: [Link]

  • Long, G. G., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury. ResearchGate. Available at: [Link]

  • Otieno, M. A., et al. (2017). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury (DILI). ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2012). FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. SlideShare. Available at: [Link]

  • Minnesota Attorney General. (2009). Perfluorooctanoic Acid. Minnesota Attorney General. Available at: [Link]

  • NICNAS. (2016). Perfluoroheptanoic acid and its direct precursors: Human health tier II assessment. NICNAS. Available at: [Link]

  • OECD. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. R Discovery. Available at: [Link]

  • European Commission. (n.d.). Repeated dose toxicity. Joint Research Centre. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of drug development and chemical research, the synthesis and handling of novel compounds like 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it culminates in their safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage chemical waste not just as a procedural necessity, but as an integral component of responsible science.

Part 1: Hazard Identification and Characterization

A foundational understanding of a chemical's potential hazards is non-negotiable for its safe handling and disposal. While a specific Safety Data Sheet (SDS) for 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is not publicly indexed, we can infer its hazard profile by examining structurally analogous compounds. The presence of a carboxylic acid, a fluoroaromatic ring, and an ester functional group suggests a profile that includes irritation and potential toxicity.

Analysis of related molecules, such as 2-(3-fluoro-4-methoxyphenyl)propanoic acid and 3-Fluoro-4-methoxybenzoic acid, reveals consistent hazard classifications.[1][2][3] Based on this data, we can anticipate the following GHS hazard classifications for our target compound.

Table 1: Anticipated GHS Hazard Profile

Hazard ClassHazard CodeDescriptionRationale & Source Analogy
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.Based on the hazard profile of the isomeric compound 2-(3-fluoro-4-methoxyphenyl)propanoic acid.[1]
Skin IrritationH315Causes skin irritation.A common characteristic of carboxylic acids and reported for analogous fluoroaromatic compounds.[1][2][3][4][5]
Serious Eye IrritationH319Causes serious eye irritation.Consistently listed for similar chemical structures.[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.A frequent warning for powdered organic compounds that can be inhaled.[2][3][4][5]

This profile classifies the compound as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste receptacles. [6][7]

Part 2: Pre-Disposal Checklist & Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, ensure the following preparations are complete. This proactive approach is critical to minimizing exposure and ensuring a smooth workflow.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation, as indicated by the H315 hazard statement.[8][9][10] Gloves must be inspected before use and disposed of after handling.[10]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect against dust particles and splashes, preventing serious eye irritation (H319).[8][9]
Skin & Body Protection Standard laboratory coat.To prevent contamination of personal clothing and minimize skin exposure.[8][9]
Respiratory Protection NIOSH-approved respirator.Recommended if handling large quantities or if dust generation is unavoidable, to mitigate respiratory tract irritation (H335).[8][9][11]

Pre-Disposal Checklist:

  • Locate the Satellite Accumulation Area (SAA): Identify your laboratory's designated hazardous waste storage area.[12]

  • Obtain a Compatible Waste Container: Ensure you have a clean, dry, and chemically compatible container with a secure, sealable lid. The original product container is often the best choice.[13]

  • Prepare the Hazardous Waste Label: Have a hazardous waste tag ready to be affixed to the container.

  • Consult Institutional EHS: Be familiar with your institution's specific Environmental Health & Safety (EHS) procedures for waste pickup.

Part 3: Step-by-Step Waste Management & Disposal Protocol

The disposal process is a systematic workflow that begins the moment waste is generated. Adherence to this protocol ensures safety and compliance with the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA.[14][15]

Step 1: Waste Characterization & Segregation

  • Immediate Identification: As soon as the 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is deemed waste, it must be managed as hazardous.

  • Segregation is Critical: Do not mix this waste with other chemical waste streams (e.g., solvents, bases, oxidizers).[12][16] Mixing can cause dangerous reactions and complicates the disposal process. Store acids and bases separately.[12] This waste should be collected in a container designated solely for this compound or compatible acidic organic solids.

Step 2: Containerization & Labeling

  • Container Integrity: Place the solid waste into a compatible container that is in good condition, free of leaks, and has a secure lid.[13][17] To prevent overfilling and potential expansion, fill containers to no more than 80-90% of their capacity.[16][17]

  • Proper Labeling: The container must be labeled immediately. The label must include:

    • The words "Hazardous Waste" .[12][17]

    • The full chemical name: "3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid" . Do not use abbreviations or chemical formulas.[17]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[12][16]

    • The date the container becomes full.[12]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed and labeled waste container in your lab's designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[12][17]

  • Safe Environment: The SAA should be a cool, dry, and well-ventilated location away from incompatible materials.[8][18] Placing the container in secondary containment (like a plastic tub) is a best practice to manage potential leaks.[16]

  • Accumulation Time: Partially filled containers may remain in the SAA for up to one year. However, once a container is full, it must be removed from the SAA within three days.[12]

Step 4: Arranging for Final Disposal

  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

  • Schedule a Pickup: Follow your institution's procedure to request a waste pickup as soon as the container is full.[13] Provide the EHS team with all necessary information, including the full chemical name from the label.

Step 5: Decontamination of Empty Containers

  • Handle as Product: An uncleaned container should be handled with the same precautions as the product itself.[8]

  • Triple Rinsing: If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[13]

  • Collect Rinsate: The solvent rinsate from this process is now considered hazardous waste and must be collected, labeled, and disposed of accordingly, typically with your flammable liquid waste stream.[13]

  • Deface Labels: After triple-rinsing, all chemical and hazard labels on the empty container must be defaced or removed before it is placed in the regular trash.[13]

Part 4: Emergency Procedures - Spill & Exposure Management

Minor Spill (Solid Powder):

  • Ensure Area is Ventilated: Work in a well-ventilated area or a chemical fume hood.

  • Wear Full PPE: Don appropriate PPE before cleaning the spill.

  • Contain & Collect: Carefully sweep or vacuum the material. Avoid creating dust.[2][18] Place the collected material into a sealed container for disposal as hazardous waste.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent and paper towels, collecting all cleaning materials as hazardous waste.

Major Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and contact your institution's EHS or emergency response team.[8]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[3][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9]

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the compliant disposal of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid.

G cluster_0 Disposal Workflow start Waste Generated: 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid characterize Characterize as Hazardous Waste start->characterize segregate Segregate from Other Waste Streams characterize->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store is_full Container Full? store->is_full request_pickup Request Pickup from EHS within 72 Hours is_full->request_pickup Yes continue_storage Continue Secure Storage (Max 1 Year) is_full->continue_storage No end Compliant Disposal by Licensed Contractor request_pickup->end continue_storage->is_full

Caption: Decision workflow for compliant hazardous waste disposal.

Part 6: References

  • NextSDS. (n.d.). 2-(3-fluoro-4-methoxyphenyl)propanoic acid — Chemical Substance Information. Retrieved from [Link]

  • UNSW Sydney. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026). Hazardous Waste. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Greenbook. (2018). SAFETY DATA SHEET. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2024). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • University of San Francisco. (n.d.). Hazardous Waste Guidelines and How to dispose of your waste. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The diligent handling of chemical reagents is the cornerstone of laboratory safety and the integrity of research. This guide provides essential safety and logistical information for the handling of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, a compound often utilized in the synthesis of complex organic molecules in drug development. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring that robust safety practices are an integral part of your experimental workflow.

Understanding the Hazard Profile

Inferred Potential Hazards:

  • Skin Irritation: Similar to other carboxylic acids, this compound may cause skin irritation upon contact.[2][3][4][5]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][5]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[1][3]

Given these potential hazards, the adoption of stringent safety protocols is not merely a recommendation but a necessity for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure.[6] The following table outlines the recommended PPE for various laboratory operations involving 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[7][8]Nitrile or other chemically resistant gloves.[7][9]Laboratory coat.[7][8]Recommended if weighing large quantities or if dust is generated. Use a NIOSH-approved respirator.[7][10]
Dissolving and Solution Handling Chemical splash goggles.[11]Chemically resistant gloves (e.g., nitrile).[9][12]Laboratory coat.[12]Not generally required if performed in a well-ventilated area or fume hood.[13]
Running Reactions Chemical splash goggles.[11]Chemically resistant gloves.[9]Laboratory coat.[12]Work should be conducted in a fume hood.[13]
Handling Waste Chemical splash goggles.[11]Chemically resistant gloves.[9]Laboratory coat.[12]Not generally required if waste is properly contained.

Causality of PPE Selection:

  • Eye Protection: The risk of splashes, particularly when handling solutions, necessitates the use of chemical splash goggles for comprehensive protection.[11]

  • Hand Protection: Chemically resistant gloves are essential to prevent skin contact and potential irritation.[7] It is crucial to inspect gloves for any signs of degradation or puncture before use.[9][12]

  • Body Protection: A laboratory coat protects the skin and personal clothing from accidental spills.[7][8]

  • Respiratory Protection: When handling the solid form, the potential for dust generation warrants the use of respiratory protection to prevent inhalation.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation and Weighing
  • Work in a Ventilated Area: All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.[13]

  • Don Appropriate PPE: Before handling the chemical, ensure you are wearing safety glasses, a lab coat, and chemically resistant gloves.[8][13]

  • Minimize Dust Generation: When transferring the solid, use a spatula and avoid creating dust clouds.[14] If weighing a significant amount, consider using a balance with a draft shield.

  • Labeling: Clearly label all containers with the full chemical name and any relevant hazard warnings.[7]

Dissolution and Reaction Setup
  • Use a Fume Hood: All manipulations involving the dissolved compound should be carried out in a certified chemical fume hood.[13]

  • Controlled Addition: When dissolving the solid or adding it to a reaction mixture, do so slowly and in a controlled manner to avoid splashing.

  • Closed Systems: Whenever possible, use a closed system for reactions to contain any vapors or aerosols.

Post-Reaction Work-up and Purification
  • Maintain PPE: Continue to wear all recommended PPE throughout the work-up and purification process.

  • Ventilation: Ensure adequate ventilation during procedures such as extraction and chromatography to prevent the buildup of solvent vapors.

The following diagram illustrates the recommended workflow for the safe handling of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE: - Goggles - Lab Coat - Gloves Weigh Weigh Solid in Fume Hood Prep->Weigh Proceed Dissolve Dissolve in Fume Hood Weigh->Dissolve Transfer React Perform Reaction in Fume Hood Dissolve->React Initiate Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate Complete Dispose Dispose of Waste in Labeled Containers Decontaminate->Dispose Segregate

Caption: Workflow for Safe Handling of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid.

Emergency Procedures: Be Prepared

Accidents can happen despite the most stringent precautions. Being prepared to respond effectively is crucial.

Spills
  • Minor Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, carefully sweep or vacuum the material and place it into a sealed, labeled container for disposal.[7] Avoid generating dust.

  • Minor Spills (Solution):

    • Alert others and ensure the area is well-ventilated.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[15][16]

    • For acidic solutions, consider neutralizing with a mild base like sodium bicarbonate.[15][16]

    • Collect the absorbed material into a sealed, labeled container for disposal.[15]

  • Major Spills:

    • Evacuate the area immediately.[7]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[7]

Personal Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][17] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[2][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18] Seek immediate medical attention.[2][18]

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][17] Seek immediate medical attention.[17]

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.[7]

  • Waste Identification and Segregation: Do not mix waste containing 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid with other waste streams.[7]

  • Containerization: Collect all waste (solid, liquid, and contaminated materials) in a compatible, clearly labeled, and sealed container.[7] The label should include the full chemical name and any relevant hazard warnings.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[7]

  • Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal contractor. Contact your institution's EHS department to coordinate waste pickup and disposal.[7]

By adhering to these guidelines, researchers can confidently and safely handle 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, fostering a culture of safety and scientific excellence within the laboratory.

References

  • A Guide to the Safe Disposal of 2-(4-Phenylphenoxy)propanoic Acid. Benchchem.
  • 3-(4-Methoxybenzoyl)propionic acid - SAFETY DATA SHEET.
  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
  • SAFETY DATA SHEET. Ossila.
  • Safety Guidelines | Organic Chemistry I Lab.
  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration.
  • 3-Phenylpropionic Acid - Material Safety Data Sheet (MSDS).
  • (2S)-3-[4-(2-Ethyl-4-methoxyphenyl)phenyl] - AK Scientific, Inc.
  • General Lab Safety Procedure. Caltech CCE.
  • Spill procedure: Clean-up guidance.
  • 3-Fluoro-4-methoxybenzoic acid. Synquest Labs.
  • Safety Data Sheet. ChemScene.
  • SAFETY DATA SHEET. Spectrum Chemical.
  • Safety data sheet. BASF.
  • SAFETY DATA SHEET. TCI Chemicals.
  • MSDS of 2-Methyl-2-phenylpropanoic Acid. Capot Chemical.
  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
  • Safety in the Organic Chemistry Laboratory. Utah Tech University.
  • Chemical Spill Procedures. Princeton University.
  • 3-Hydroxy-2-phenylpropanoic acid. Synquest Labs.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Institute of Organic Chemistry University of Vienna.
  • Spill Kits and Spill Clean Up Procedures. Georgia Tech Environmental Health & Safety.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • SAFETY DATA SHEET. MilliporeSigma.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.